molecular formula C15H24N2O2 B1673957 13-Hydroxylupanine CAS No. 15358-48-2

13-Hydroxylupanine

Cat. No.: B1673957
CAS No.: 15358-48-2
M. Wt: 264.36 g/mol
InChI Key: JVYKIBAJVKEZSQ-YHQUGGNUSA-N
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Description

Hydroxylupanine is a natural product found in Lupinus pubescens, Lupinus pusillus, and other organisms with data available.

Properties

CAS No.

15358-48-2

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1

InChI Key

JVYKIBAJVKEZSQ-YHQUGGNUSA-N

SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O

Canonical SMILES

C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6809-89-8 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hydroxylupanine;  Alkaloid C 2, from Cadia purpurea;  4-25-00-00082 (Beilstein Handbook Reference);  (+)-13-Hydroxylupanine;  BRN 0087896;  BRN0087896;  BRN-0087896;  Jamaidine;  Lupanine, hydroxy- (6CI);  Oxylupanine; 

Origin of Product

United States

Foundational & Exploratory

chemical structure and stereochemistry of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Anatomy, Stereochemical Configuration, and Isolation Protocols

Executive Summary

13-Hydroxylupanine (C₁₅H₂₄N₂O₂) is a tetracyclic quinolizidine alkaloid predominantly isolated from Lupinus species (L. albus, L. angustifolius).[1][2][3] Structurally derived from lupanine, it serves as a critical intermediate in the biosynthesis of esterified alkaloids (e.g., 13-tigloyloxylupanine) and exhibits distinct pharmacological profiles, including ganglionic blockade and anti-arrhythmic activity. This guide dissects its stereochemical architecture, biosynthetic origins, and rigorous isolation methodologies for research applications.

Structural Anatomy & Stereochemical Configuration[1]

The pharmacological efficacy of this compound is governed by its rigid bicyclic quinolizidine core. Unlike flexible aliphatic amines, the fusion of the four rings (A, B, C, D) creates a specific stereochemical scaffold that dictates receptor binding.

1.1 The Quinolizidine Skeleton

The molecule consists of a bis-quinolizidine system.

  • Rings A & B: Form a trans-quinolizidine junction. This trans-fused system is thermodynamically stable and locks the N1 nitrogen lone pair, preventing inversion under physiological conditions.

  • Rings C & D: Ring D contains the functional hydroxyl group at position 13.

1.2 Stereochemistry: The 13

vs. 13

Conundrum

The naturally occurring isomer is predominantly (+)-13


-hydroxylupanine .
  • Absolute Configuration: The chiral centers are typically defined as (6R, 11S, 13R) in the standard lupanine numbering system (though numbering conventions can vary, the relative stereochemistry is fixed).

  • The

    
    -Orientation:  The "13
    
    
    
    " designation indicates the hydroxyl group is oriented axially relative to the chair conformation of Ring D (or trans to the bridgehead hydrogen at C11). This axial positioning is crucial; the equatorial isomer (13
    
    
    ) is thermodynamically more stable but less abundant in specific Lupinus phenotypes.

Conformational Locking: The presence of the lactam carbonyl at C2 (Ring A) flattens the A-ring, reducing conformational mobility compared to sparteine. This rigidity enhances the selectivity of the 13-OH group for enzymatic esterification.

Biosynthetic Origins

Understanding the biosynthesis is essential for metabolic engineering and identifying impurities in crude extracts. The pathway originates from L-lysine and proceeds through the symmetrical intermediate cadaverine.

2.1 Enzymatic Cascade
  • Decarboxylation: L-Lysine

    
     Cadaverine (via Lysine Decarboxylase).[4]
    
  • Cyclization: Cadaverine

    
    
    
    
    
    -Piperideine
    
    
    Lupanine (Tetracyclic skeleton formation).
  • Hydroxylation (The Key Step): Lupanine is oxidized by Lupanine 13

    
    -hydroxylase . This enzyme is highly stereospecific, introducing the oxygen atom exclusively at the 13
    
    
    
    position.
  • Esterification (Downstream): The 13-OH group often serves as an acyl acceptor for HMT/HLT (tigloyl-CoA:this compound O-tigloyltransferase), generating esterified alkaloids.

2.2 Biosynthetic Pathway Diagram

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Piperideine Δ1-Piperideine Cadaverine->Piperideine Copper Amine Oxidase Lupanine Lupanine (C15H24N2O) Piperideine->Lupanine Multi-step Cyclization Hydroxylupanine 13α-Hydroxylupanine (Target Analyte) Lupanine->Hydroxylupanine Lupanine 13α-hydroxylase Esters 13-Tigloyloxylupanine (Ester Derivatives) Hydroxylupanine->Esters HMT/HLT Acyltransferase

Figure 1: Biosynthetic pathway of this compound in Lupinus species.[4][5]

Isolation & Extraction Protocol

Objective: Isolate high-purity this compound from Lupinus albus seeds while removing non-polar lipids and interfering proteins.

Principle: Alkaloids exist as salts (protonated) in acidic pH and free bases (deprotonated) in basic pH. We exploit this pKa-dependent solubility switch (pKa


 9.5) to separate the target from the matrix.
3.1 Reagents Required
  • Solvents: Dichloromethane (DCM), Ethanol (96%), 0.5 M HCl, 1 M NaOH.

  • Solid Phase: Diatomaceous earth (Celite) or C18 SPE cartridges.

3.2 Step-by-Step Workflow
  • Homogenization & Acid Extraction:

    • Action: Grind seeds to fine flour. Sonicate 10g flour in 100mL 0.5 M HCl for 30 mins.

    • Why: The acid protonates the N1 and N16 nitrogens, converting alkaloids into water-soluble hydrochloride salts. Lipids remain insoluble.

  • Defatting (Optional but Recommended):

    • Action: Wash the acidic aqueous supernatant with Hexane. Discard the Hexane layer.

    • Why: Removes neutral lipids and oils that co-extract in later steps.

  • Basification:

    • Action: Adjust aqueous phase pH to pH 12.0 using 1 M NaOH.

    • Why: Deprotonates the ammonium centers. The alkaloid reverts to its free base form, becoming hydrophobic.

  • Organic Partitioning:

    • Action: Extract the basic aqueous phase 3x with Dichloromethane (DCM) .

    • Why: The free base this compound partitions into the organic DCM layer.

  • Purification (The "Back-Extraction" Trick):

    • Action: Evaporate DCM. Re-dissolve residue in dilute acid. Re-basify and re-extract.

    • Why: This "acid-base cycling" eliminates non-alkaloidal impurities that passively transferred into the DCM.

3.3 Extraction Logic Diagram

Extraction Seed Lupin Seeds Acid Acid Extraction (0.5M HCl) Seed->Acid AqAcid Aqueous Phase (Alkaloid Salts) Acid->AqAcid Filter Base Basification (pH > 10) AqAcid->Base DCM DCM Extraction Base->DCM Partition Product Crude Alkaloid (Free Base) DCM->Product Evaporate

Figure 2: Acid-Base extraction workflow for quinolizidine alkaloids.

Analytical Characterization

Verification of this compound requires distinguishing it from its parent (lupanine) and its esters.

4.1 NMR Spectral Signature (CDCl₃)

The hydroxyl group at C13 induces a characteristic downfield shift and splitting pattern on the H13 proton.

NucleusPositionShift (

ppm)
MultiplicityInterpretation
¹H H-13 4.10 - 4.60 Doublet / Multiplet Diagnostic Peak. The H-13 proton is deshielded by the geminal OH group.
¹H H-10 (eq)~4.50Doublet of TripletsEquatorial proton near bridgehead N.
¹³C C-2 171.5 SingletLactam Carbonyl (C=O). Distinguishes from sparteine.
¹³C C-13 64.0 - 69.0 SingletCarbinol carbon (C-OH). Absent in Lupanine.
¹³C C-11~62.0SingletBridgehead carbon.

Note: Chemical shifts vary slightly based on solvent (CDCl₃ vs DMSO-d₆) and concentration. The presence of the C13 signal at >60 ppm is the primary confirmation of hydroxylation. [1, 2]

4.2 Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M+): m/z 264

  • Key Fragments:

    • m/z 246 (Loss of H₂O) - Characteristic of hydroxylated alkaloids.

    • m/z 150, 136 - Typical quinolizidine skeletal fragments.

Pharmacological Implications

In drug development, this compound is investigated for its modulation of cholinergic pathways.

  • Ganglionic Blockade: It acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChR) in autonomic ganglia. However, its potency is generally lower than that of nicotine or cytisine.

  • Cardiovascular Effects: Similar to quinidine, it exhibits anti-arrhythmic properties by blocking sodium channels, though with a distinct safety profile.

  • Toxicity: While less toxic than sparteine, it is classified as Acute Tox. 4 (Oral) . Research focuses on its potential as a scaffold for semi-synthetic derivatives with improved therapeutic indices.

References
  • Wink, M., et al. (1995).[6] Quinolizidine alkaloid biochemistry.

  • Bunsupa, S., et al. (2012). Lysine decarboxylase and molecular characterization of quinolizidine alkaloid biosynthesis.

  • PhytoLab. (2023). This compound Reference Standard Data Sheet.

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.

  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement.[6] Frontiers in Plant Science.

Sources

Technical Whitepaper: 13-Hydroxylupanine – Stereochemistry, Nomenclature, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

13-Hydroxylupanine is a tetracyclic quinolizidine alkaloid (QA) predominantly found in Lupinus species (Fabaceae). As a direct derivative of lupanine, it serves as a critical metabolic node in the biosynthesis of esterified alkaloids (e.g., 13-tigloyloxylupanine), which are potent chemical defense agents. In pharmacological research, this compound has demonstrated activity as a ganglionic blocker and a modulator of cardiac contractility.

This technical guide provides a definitive reference for the nomenclature, stereochemical configuration, biosynthetic origin, and analytical identification of this compound. It is designed to support researchers in natural product chemistry, chemical ecology, and drug discovery.

Chemical Identity & Nomenclature[1][2][3]

The nomenclature of quinolizidine alkaloids can be ambiguous due to historical naming conventions. The following data establishes the precise chemical identity for the naturally occurring isomer.

Core Identifiers
ParameterDetail
Common Name This compound
Stereospecific Name (+)-13

-Hydroxylupanine
CAS Registry Number 15358-48-2
Chemical Formula C₁₅H₂₄N₂O₂
Molecular Weight 264.36 g/mol
IUPAC Name (1R,2R,9R,10R,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadecan-6-one
Synonyms Octalupine; 13-Hydroxy-2-oxosparteine; (+)-13

-Hydroxy-2-oxosparteine
Stereochemical Configuration: Alpha vs. Beta

The "this compound" found in Lupinus species is almost exclusively the 13


-isomer . The distinction lies in the orientation of the hydroxyl group at the C-13 position relative to the methylene bridge.
  • 13ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Hydroxylupanine (Natural):  The hydroxyl group is in the axial position (or specific spatial orientation defined by the bridge). This is the substrate for the acyltransferase HMT/HLT.[1]
    
  • 13

    
    -Hydroxylupanine (Synthetic/Rare):  The equatorial isomer.[2] It is rarely reported in natural extracts and possesses distinct chromatographic properties.
    

Critical Note for Researchers: When purchasing standards or interpreting spectral data, verify the stereochemistry. CAS 15358-48-2 specifically refers to the generic or alpha-form commonly isolated from plants.

Biosynthesis & Occurrence

This compound is not a primary metabolite but a secondary modification of the lupanine skeleton. Its formation represents a "branch point" where the alkaloid can either be stored or further functionalized into ester alkaloids.

Biosynthetic Pathway

The pathway originates from L-lysine, proceeding through cadaverine to the tetracyclic lupanine. The conversion of lupanine to this compound is catalyzed by a putative hydroxylase (likely a cytochrome P450 monooxygenase), which remains genetically uncharacterized despite extensive study of the pathway.

Figure 1: Biosynthetic Pathway of this compound

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC (Lysine Decarboxylase) Lupanine Lupanine (Precursor) Cadaverine->Lupanine CuAO / Cyclization (Copper Amine Oxidase) OH_Lupanine 13α-Hydroxylupanine (Target) Lupanine->OH_Lupanine Putative Hydroxylase (Uncharacterized CYP450?) Esters 13-Tigloyloxylupanine (Ester Alkaloids) OH_Lupanine->Esters HMT/HLT (Acyltransferase)

Caption: The metabolic route from Lysine to Ester Alkaloids.[3][1][4][5][6] The hydroxylation step (dashed) is the rate-limiting regulatory point.

Botanical Sources
  • Lupinus albus (White Lupin): Major source.[7][8] Accumulates this compound and its esters.[9]

  • Lupinus angustifolius (Blue Lupin): Contains significant levels, often alongside angustifoline.[7][8]

  • Lupinus polyphyllus: High variability in alkaloid profiles, often containing the alpha-isomer.

Analytical Methodologies

Accurate identification requires differentiating this compound from co-eluting alkaloids like lupanine and angustifoline.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for profiling quinolizidine alkaloids.

  • Retention Index (RI): On a standard DB-1 or DB-5 (non-polar) column, this compound elutes after lupanine.

    • Lupanine RI: ~2100–2150

    • This compound RI: ~2350–2405 (varies by temperature program).

  • Mass Fragmentation (EI, 70 eV):

    • Molecular Ion (M+): m/z 264 (often weak).

    • Base Peak: m/z 152 (characteristic of the lupanine skeleton).

    • Key Fragments: m/z 246 [M-H₂O]⁺, m/z 165, m/z 136.

    • Diagnostic: The presence of a hydroxyl group is often confirmed by the loss of 18 amu (water) or derivatization (TMS ether) shifting the M+ to 336.

Isolation Protocol (General Guide)
  • Extraction: Acid-base extraction from ground seeds using 0.5M HCl, followed by basification (pH 12) and extraction into dichloromethane (DCM).

  • Purification: Solid Phase Extraction (SPE) or Flash Chromatography on Silica Gel.

    • Mobile Phase: DCM:Methanol:NH₄OH (90:9:1). This compound is more polar than lupanine and elutes later.

  • Crystallization: Can be crystallized from acetone/ether mixtures.

Pharmacological & Toxicological Scope

While less toxic than lupanine or sparteine, this compound exhibits distinct biological activities relevant to drug development.

Mechanism of Action
  • Ganglionic Blockade: Inhibits transmission in the autonomic nervous system, similar to nicotine but with lower potency.

  • Cardiovascular Effects: Reported to decrease cardiac contractility (negative inotropic effect) and reduce coronary flow in isolated models.

  • Topoisomerase Inhibition: Preliminary studies suggest potential interaction with DNA topoisomerase I, hinting at antiproliferative properties, though this requires further validation.

Toxicity Profile
  • Acute Toxicity: Classified as "Harmful if swallowed" (GHS Category 4).

  • Teratogenicity: Unlike anagyrine (a related alkaloid causing "crooked calf disease"), this compound is not considered the primary teratogen in lupins, but high-dose exposure should be avoided.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5459919, this compound. PubChem. Available at: [Link]

  • Wink, M. (1993). Quinolizidine alkaloids.[10][1][6][7] In Methods in Plant Biochemistry (Vol. 8, pp. 197-239). Academic Press.

  • Bunsupa, S., et al. (2012).[3][4] Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in Leguminosae. Plant Physiology, 158(3), 1526-1537. Available at: [Link]

  • Frick, K. M., et al. (2017). Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement. Frontiers in Plant Science, 8, 87. Available at: [Link][3][4][8]

  • NIST Mass Spectrometry Data Center. this compound. NIST Chemistry WebBook, SRD 69. Available at: [Link]

Sources

Methodological & Application

Advanced Protocol for the Quantitation of 13-Hydroxylupanine in Lupinus Seeds via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-sensitivity protocol for the extraction and quantitation of 13-Hydroxylupanine (13-OH-Lupanine) in lupin seeds (Lupinus albus, L. angustifolius). While High-Performance Liquid Chromatography with UV detection (HPLC-UV) has historically been used for quinolizidine alkaloids (QAs), it suffers from poor sensitivity due to the lack of strong chromophores in the lupanine scaffold.

This guide prioritizes LC-MS/MS (Triple Quadrupole) as the gold standard for regulatory compliance and trace-level detection, offering a Limit of Quantitation (LOQ) in the low µg/kg range. We address the critical challenges of matrix interference and isomer separation, providing a self-validating workflow suitable for drug discovery and food safety analysis.

Chemical & Physical Profile

Understanding the analyte is the first step to successful separation. This compound is a tetracyclic quinolizidine alkaloid.

  • Analyte: this compound (also known as 13-OH-Lupanine)[1]

  • CAS Number: 15358-48-2[2][3]

  • Molecular Formula: C₁₅H₂₄N₂O₂[1][2][3]

  • Molecular Weight: 264.36 g/mol [1][2]

  • pKa: ~9.0–9.5 (Basic tertiary amine)

  • Solubility: Soluble in acidic aqueous solutions, methanol, and ethanol.

  • Chromophore: Weak absorption at 200–220 nm (end-absorption only).

Senior Scientist Insight: Because the molecule is a base, it exists as a cation in acidic media. This property is exploited during extraction (acidic pH keeps it dissolved) and SPE cleanup (cation exchange retention).

Experimental Workflow Diagram

The following flowchart illustrates the critical path from raw seed to analytical result.

G cluster_0 Sample Preparation cluster_1 Cleanup (SPE) cluster_2 LC-MS/MS Analysis Mill Milling (< 0.5 mm particle) Extract Extraction (MeOH:H2O:Formic Acid) Mill->Extract Sonicate Ultrasonication (60 min, < 40°C) Extract->Sonicate Centrifuge Centrifugation (4000 rpm, 10 min) Sonicate->Centrifuge SPE_Load Load SCX Cartridge Centrifuge->SPE_Load SPE_Wash Wash (MeOH/Water) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry Evaporate & Reconstitute SPE_Elute->Dry Inject Injection (5 µL) Dry->Inject Sep C18 Separation (Acidic Gradient) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect

Figure 1: End-to-end workflow for the isolation and quantification of this compound.

Detailed Protocol

Sample Preparation

Objective: To exhaustively extract alkaloids while minimizing the co-extraction of proteins and lipids.

  • Milling: Grind lupin seeds to a fine flour using a cyclone mill (pass through a 0.5 mm sieve). Homogeneity is critical for reproducibility.

  • Extraction Solvent: Prepare MeOH:Water (60:40 v/v) containing 0.5% Formic Acid .

    • Why? The methanol penetrates the matrix, while the water/acid ensures the alkaloids are protonated (salt form) and highly soluble.

  • Extraction Procedure:

    • Weigh 0.5 g of flour into a 15 mL centrifuge tube.

    • Add 5.0 mL of Extraction Solvent.

    • Vortex for 30 seconds.

    • Ultrasonicate for 60 minutes at room temperature. Note: Ensure water bath temp does not exceed 40°C to prevent degradation.

    • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

Solid Phase Extraction (SPE) Cleanup

Objective: Remove matrix interferences (sugars, organic acids) that cause ion suppression in MS. Cartridge: Strong Cation Exchange (SCX) (e.g., Strata-X-C or Oasis MCX), 60 mg/3 mL.

StepSolvent / ActionMechanism
1. Condition 2 mL MethanolActivates sorbent ligands.
2. Equilibrate 2 mL 0.1% Formic Acid in WaterEstablishes acidic environment for cation exchange.
3. Load 1 mL of Sample ExtractAnalyte (positively charged) binds to sulfonate groups.
4. Wash 1 2 mL 0.1% Formic Acid in WaterRemoves polar, non-ionic interferences (sugars).
5. Wash 2 2 mL MethanolRemoves hydrophobic neutrals (fats/lipids).
6. Elute 2 mL 5% Ammonia (NH₄OH) in Methanol High pH deprotonates the analyte, breaking the ionic bond.
7. Reconstitute Dry under N₂ stream. Re-dissolve in 1 mL Mobile Phase A.Prepares sample for injection.

Instrumental Method (LC-MS/MS)[4][5][6][7]

Liquid Chromatography Conditions

We utilize a C18 column with a fully porous particle for robust retention of polar alkaloids.

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Thermo Vanquish).

  • Column: Phenomenex Kinetex EVO C18 (100 x 2.1 mm, 2.6 µm) or equivalent.[4]

    • Why EVO? This column allows for stable operation at higher pH if needed, though we use acidic conditions here for MS sensitivity.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Table:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Start Gradient
8.0 50 Elution of QAs
8.1 95 Column Wash
10.0 95 Wash Hold
10.1 5 Re-equilibration

| 13.0 | 5 | End Run |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4][6][7][8]

  • Source Voltage: +4500 V.

  • Gas Temps: 350°C (Drying Gas), 300°C (Sheath Gas).

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
This compound 265.2 166.1 Quantifier 35
265.2247.2Qualifier (Loss of H₂O)25
265.2134.1Qualifier40
Lupanine (Ref)249.2136.1Quantifier30
Sparteine (IS)235.298.1Internal Std28

Note on Identification: The transition 265 -> 166 is highly specific for this compound. The loss of water (265 -> 247) is common but less specific. Ensure the ion ratio between 166 and 247 remains constant (±20%) for positive ID.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following parameters must be verified:

  • Linearity: Prepare a calibration curve from 10 ng/mL to 5000 ng/mL.

    
     should be > 0.995.
    
  • Recovery: Spike "blank" lupin matrix (or a low-alkaloid variety like L. luteus sweet cultivars) with known standards before extraction. Acceptable recovery: 80–110%.

  • Matrix Effect (ME): Compare the slope of the calibration curve in solvent vs. matrix.

    • 
      .
      
    • If ME > 20%, use matrix-matched calibration or standard addition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate is present in Mobile Phase A to mask silanols.
Low Sensitivity Ion suppression from matrix.Improve SPE wash steps; reduce injection volume; switch to Matrix-Matched calibration.
Retention Shift pH instability in mobile phase.Freshly prepare Mobile Phase A daily; verify pH is ~3.0.
Carryover Analyte sticking to injector needle.Use a strong needle wash (MeOH:ACN:Water 40:40:20 + 0.5% Formic Acid).

References

  • Magalhães, T. et al. (2023). "Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins."[9] Toxins, 15(2), 133. Link

  • Bermúdez-Torres, K. et al. (2024). "New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds." Toxins, 16(3), 163. Link

  • Kaltner, F. et al. (2018). "Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. by UPLC–MS/MS." Journal of Agricultural and Food Chemistry, 66(15). Link

  • Boschin, G. et al. (2008). "Quinolizidine alkaloids in seeds of Lupinus albus L.: Extraction and quantitation." Journal of Chromatography A, 1203(1), 93-99. Link

Sources

Application Note: A Detailed Guide to the Structural Elucidation of 13-Hydroxylupanine Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

13-Hydroxylupanine is a quinolizidine alkaloid found in various species of the Lupinus genus.[1][2] These natural products are of significant interest to researchers in drug development and natural product chemistry due to their diverse biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural elucidation of such complex organic molecules in solution.

This comprehensive guide provides a detailed workflow for the structural elucidation of this compound using a suite of modern NMR experiments. It is designed for researchers, scientists, and drug development professionals with a foundational understanding of NMR principles. We will delve into the causality behind experimental choices, provide step-by-step protocols, and demonstrate the logical process of piecing together the molecular puzzle from the spectral data.

The Logic of NMR-based Structure Elucidation

The structural elucidation of a molecule like this compound via NMR is a systematic process of assembling molecular fragments and establishing their connectivity and stereochemistry. Our approach will be multi-tiered, beginning with simple one-dimensional experiments and progressing to more complex two-dimensional techniques that reveal the intricate network of correlations within the molecule.

graph "Structure_Elucidation_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The quality of the sample directly impacts spectral resolution and sensitivity.

Protocol:

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) are common choices for alkaloids. For this guide, we will assume the use of CDCl₃.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.

  • Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) for both ¹H and ¹³C NMR spectra.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

1D NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments and their multiplicities (splitting patterns).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon atoms in the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in DEPT spectra.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments across quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is essential for determining the relative stereochemistry of the molecule.

Data Analysis and Structure Elucidation

The molecular formula of this compound is C₁₅H₂₄N₂O₂.[2] The structure contains a tetracyclic quinolizidine skeleton.

Step 1: Analysis of 1D NMR Spectra

¹H NMR Spectrum:

The proton NMR spectrum will display a complex pattern of signals, many of which will be in the aliphatic region (1.0-4.0 ppm). Key signals to look for include:

  • Protons adjacent to nitrogen atoms, which are typically deshielded and appear downfield.

  • The proton attached to the carbon bearing the hydroxyl group (H-13), which is expected to be in the range of 3.5-4.5 ppm. The known doublet at 4.58 ppm is a strong candidate for this proton.[3]

  • Protons alpha to the carbonyl group, which will also be shifted downfield.

¹³C NMR and DEPT Spectra:

The ¹³C NMR spectrum will show 15 distinct carbon signals, confirming the molecular formula. The DEPT experiments will help to classify these signals:

  • CH₃ groups: Expected to be in the upfield region.

  • CH₂ groups: A number of methylene groups forming the ring structures.

  • CH groups: Several methine carbons, including the one bearing the hydroxyl group (C-13).

  • Quaternary carbons: Including the carbonyl carbon of the lactam ring, which will appear significantly downfield (>170 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomTypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C-2CH₂2.0 - 3.045 - 55
C-3CH₂1.5 - 2.020 - 30
C-4CH₂1.5 - 2.020 - 30
C-5CH₂2.0 - 3.045 - 55
C-6CH2.5 - 3.555 - 65
C-7CH1.5 - 2.530 - 40
C-8CH₂1.5 - 2.525 - 35
C-9CH₂1.5 - 2.525 - 35
C-10CH₂2.5 - 3.550 - 60
C-11CH1.5 - 2.530 - 40
C-12CH₂1.5 - 2.525 - 35
C-13CH4.58 (d) [3]60 - 70
C-15CH₂2.0 - 3.045 - 55
C-17CH₂2.0 - 3.045 - 55
C=OC-170 - 180

Note: These are estimated ranges based on typical values for lupanine alkaloids and may vary depending on the solvent and other experimental conditions.

Step 2: Establishing Connectivity with 2D NMR

COSY: The COSY spectrum will reveal the spin systems within the molecule. By starting with a well-resolved proton, such as the one at 4.58 ppm (H-13), we can "walk" along the carbon chain by identifying its coupled partners. For example, H-13 would show correlations to the protons on C-12 and C-14 (if present in the specific isomer).

HSQC: The HSQC spectrum provides a direct link between the proton and carbon chemical shifts, allowing for the unambiguous assignment of the carbon signals for all protonated carbons. Each cross-peak in the HSQC spectrum represents a C-H bond.

HMBC: The HMBC spectrum is the key to assembling the complete carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for the connection of the spin systems identified in the COSY spectrum and for the placement of quaternary carbons and heteroatoms. For example, protons on C-12 and C-14 would show HMBC correlations to C-13, and protons on C-11 and C-15 would show correlations to the carbonyl carbon.

graph "HMBC_Correlations" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 2: Key expected HMBC correlations for this compound.
Step 3: Determining the Stereochemistry with NOESY

The quinolizidine alkaloid skeleton is a rigid, polycyclic system with multiple stereocenters. The NOESY experiment is crucial for determining the relative stereochemistry by identifying protons that are in close spatial proximity.

Key NOE correlations to investigate would include:

  • Correlations between axial and equatorial protons on the same and adjacent rings to define the chair/boat conformations of the rings.

  • Correlations from the proton at C-13 to other protons in the molecule will help to establish the orientation of the hydroxyl group (axial or equatorial). For example, a strong NOE between H-13 and an axial proton on a nearby carbon would suggest an axial orientation for H-13 and therefore an equatorial hydroxyl group.

graph "NOESY_Stereochemistry" { rankdir="TB"; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853", style=dashed];

}

Figure 3: Simplified representation of using NOESY to determine the orientation of H-13.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous structure of this compound can be elucidated. The process begins with establishing the basic carbon framework and proton environments from ¹H, ¹³C, and DEPT spectra. Connectivity is then mapped out using COSY, HSQC, and HMBC experiments. Finally, the relative stereochemistry is determined through the analysis of through-space interactions observed in the NOESY spectrum. This detailed and logical approach ensures a high degree of confidence in the final proposed structure, which is essential for advancing research in the fields of natural product chemistry and drug development.

References

  • Bioaustralis Fine Chemicals. Hydroxylupanine. [Link]

  • PubChem. This compound. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Chemistry LibreTexts. NOESY Spectra. [Link]

  • Nikolaos A. Madelou, et al. (2024). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 29(3), 582. [Link]

Sources

Application Note: Mass Spectrometric Analysis of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 13-Hydroxylupanine Analysis

This compound is a quinolizidine alkaloid naturally occurring in various species of the Lupinus genus.[1][2] As a secondary metabolite, its presence and concentration are of significant interest in diverse fields, from agriculture and food safety to pharmacology. In the pharmaceutical and drug development sectors, understanding the bioactivity and metabolic fate of such compounds is crucial. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for the structural elucidation and quantification of this compound.[3][4] This application note provides a detailed guide to the mass spectrometric analysis of this compound, focusing on its fragmentation patterns and offering a robust analytical protocol for its characterization.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₁₅H₂₄N₂O₂[5]
Molecular Weight264.36 g/mol [5]
CAS Number15358-48-2

Mass Spectrometric Fragmentation of this compound

The structural integrity of this compound, a tetracyclic alkaloid, lends itself to characteristic fragmentation patterns upon ionization in a mass spectrometer. The fragmentation is influenced by the ionization technique employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Electron Ionization (EI) Mass Spectrometry

Under the high-energy conditions of EI-MS, this compound will readily form a molecular ion (M⁺˙) at m/z 264. The subsequent fragmentation is driven by the inherent strain in the quinolizidine ring system and the presence of the hydroxyl and lactam functionalities. The fragmentation of related lupanine alkaloids often involves the cleavage of the C/D and A/B ring junctions.[4][6]

A proposed fragmentation pathway for this compound under EI conditions is initiated by the loss of radicals and neutral molecules, leading to the formation of stable fragment ions. The presence of the hydroxyl group can also influence the fragmentation, potentially through dehydration reactions.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ at m/z 265. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer provides valuable structural information. For quinolizidine alkaloids, the fragmentation pathways in ESI-MS/MS are well-defined and can be used for specific and sensitive quantification using Multiple Reaction Monitoring (MRM).[3][7]

The fragmentation of the [M+H]⁺ ion of this compound is expected to involve the opening of the quinolizidine rings. Common losses include neutral molecules such as water (H₂O) from the hydroxyl group and carbon monoxide (CO) from the lactam moiety. The resulting product ions are characteristic of the core alkaloid structure.

Proposed Fragmentation Pathway of this compound ([M+H]⁺)

The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound under CID conditions.

G M_H [M+H]⁺ m/z 265 M_H_H2O [M+H-H₂O]⁺ m/z 247 M_H->M_H_H2O - H₂O M_H_CO [M+H-CO]⁺ m/z 237 M_H->M_H_CO - CO Fragment_A Fragment A m/z 149 M_H_H2O->Fragment_A - C₇H₁₀N Fragment_B Fragment B m/z 136 M_H_CO->Fragment_B - C₇H₁₀NO Fragment_C Fragment C m/z 110 Fragment_B->Fragment_C - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Key Fragment Ions of this compound

The table below summarizes the expected major fragment ions of this compound in both EI and ESI-MS/MS, based on the analysis of related quinolizidine alkaloids.

m/z (EI)m/z (ESI [M+H]⁺)Proposed Fragment Structure/Loss
264265Molecular Ion / Protonated Molecule
246247[M-H₂O]⁺˙ / [M+H-H₂O]⁺
236237[M-CO]⁺˙ / [M+H-CO]⁺
149149Ion from cleavage of rings C and D
136136Ion from cleavage of rings A and B

Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in a research setting, for instance, from a plant extract.

Sample Preparation
  • Extraction:

    • Homogenize 100 mg of the dried and ground plant material.

    • Add 5 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • Clean-up (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

    • Elute the alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

Liquid Chromatography (LC) Parameters
ParameterCondition
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions for Quantification and Confirmation
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
26514920Quantification
26513625Confirmation

Experimental Workflow

The following diagram outlines the complete workflow for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Extraction Extraction SPE_Cleanup SPE_Cleanup Extraction->SPE_Cleanup Methanol Extraction Reconstitution Reconstitution SPE_Cleanup->Reconstitution C18 SPE LC_Separation LC_Separation Reconstitution->LC_Separation Injection ESI_Ionization ESI_Ionization LC_Separation->ESI_Ionization C18 Column MS_Detection MS_Detection ESI_Ionization->MS_Detection Positive Mode MRM_Quantification MRM_Quantification MS_Detection->MRM_Quantification Data Acquisition Confirmation Confirmation MRM_Quantification->Confirmation Peak Integration Reporting Reporting Confirmation->Reporting

Caption: Workflow for this compound Analysis.

Conclusion

This application note provides a comprehensive overview of the mass spectrometric analysis of this compound, including a detailed discussion of its fragmentation behavior and a practical protocol for its quantification by LC-MS/MS. The presented information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, enabling the accurate and reliable characterization of this important quinolizidine alkaloid.

References

  • Bascón, C., & Mena, M. L. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Foods, 12(3), 648. [Link]

  • Boschin, G., D'agostina, A., & Resta, D. (2017). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. Molecules, 22(11), 1959. [Link]

  • Characterization and Antimicrobial Activity of Alkaloid Extracts from Seeds of Different Genotypes of Lupinus spp. - MDPI. (n.d.). Retrieved from [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). MACEDONIAN PHARMACEUTICAL BULLETIN, 68(1), 29–38. [Link]

  • Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS A promising novel way of analysis. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Kim, J. H., Lee, J., & Kim, J. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega, 5(33), 20978–20985. [Link]

  • Kroc, M., Kaczmarek, Z., & Stuper-Szablewska, K. (2019). Quinolizidine Alkaloid Composition of White Lupin Landraces and Breeding Lines, and Near-Infrared Spectroscopy-Based Discrimination of Low-Alkaloid Material. Agronomy, 9(11), 754. [Link]

  • NIST. (n.d.). Hydroxylupanine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wyrzykiewicz, E., & Wysocka, W. (2002). Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines. Journal of the American Society for Mass Spectrometry, 13(3), 246–252. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Structural elucidation using mass spectrometry | Spectroscopy Class Notes. (n.d.). Fiveable. Retrieved from [Link]

  • NIST. (n.d.). 13β-hydroxylupanine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Lupanine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Metabolites, 12(7), 615. [Link]

  • mzCloud – Advanced Mass Spectral Database. (n.d.). Retrieved from [Link]

  • Fragmentation in Mass Spectrometry. (2023, June 2). [Video]. YouTube. [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (2020). Química Nova, 43(10), 1435–1443. [Link]

  • Wyrzykiewicz, E., & Boczoń, W. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1271–1277. [Link]

  • Wyrzykiewicz, E., Boczoń, W., & Prukala, D. (2000). Mass spectrometry of bis-quinolizidine alkaloids: 2- and 17-alkyl-substituted derivatives of sparteine and lupanine. Journal of Mass Spectrometry, 35(11), 1271-1277. [Link]

Sources

Application Note: Characterization of the Negative Inotropic Potential of 13-Hydroxylupanine in Isolated Cardiac Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for evaluating the cardiac effects of 13-Hydroxylupanine , a quinolizidine alkaloid structurally related to sparteine and lupanine. While historical data indicates that this compound possesses hypotensive and anti-arrhythmic properties, it is characterized by a negative inotropic (reduction in contractile force) and negative chronotropic (reduction in heart rate) profile.

This guide provides a rigorous framework for quantifying these effects using isolated papillary muscle (for pure mechanics) and Langendorff-perfused heart (for whole-organ dynamics) preparations. The goal is to determine the therapeutic window where anti-arrhythmic potential exists without inducing diastolic arrest or severe hemodynamic collapse.

Pharmacological Mechanism & Rationale[1][2][3][4][5][6]

Structural Activity Relationship (SAR)

This compound belongs to the quinolizidine class of alkaloids. Its pharmacological profile mimics Class Ia anti-arrhythmic agents (e.g., quinidine, sparteine).

  • Primary Target: Blockade of voltage-gated Sodium channels (

    
    ).
    
  • Secondary Target: Modulation of Potassium channels (

    
    ) and likely L-type Calcium channels (
    
    
    
    ) at higher concentrations.
  • Sympatholytic Effect: Evidence suggests inhibition of sympathetic transmission, reducing norepinephrine release at nerve endings.[1]

Mechanism of Negative Inotropy

The reduction in contractile force is not merely toxicological but mechanistic. By depressing the fast


 current, the rate of depolarization slows, indirectly reducing the trigger for Calcium-Induced Calcium Release (CICR) from the Sarcoplasmic Reticulum (SR).

Mechanism Drug This compound Nav Nav1.5 Channel (Blockade) Drug->Nav Inhibits Symp Sympathetic Nerve Terminal Drug->Symp Modulates Depol Reduced Phase 0 Depolarization Nav->Depol Cav Reduced L-Type Ca2+ Activation Depol->Cav CICR Diminished CICR (Sarcoplasmic Reticulum) Cav->CICR ActinMyosin Reduced Actin-Myosin Cross-bridging CICR->ActinMyosin Outcome NEGATIVE INOTROPY (Decreased dP/dt) ActinMyosin->Outcome NE Decreased Norepinephrine Release Symp->NE NE->Cav Reduced PKA Stimulation

Figure 1: Proposed mechanism of action. This compound reduces contractility via direct ion channel blockade and indirect sympatholytic activity.

Experimental Protocols

Protocol A: Isometric Tension Recording (Rat Papillary Muscle)

Objective: To quantify the direct effect on myocardial contractility independent of heart rate and coronary flow.

1. Tissue Preparation
  • Anesthesia: Euthanize male Wistar rats (250–300 g) via cervical dislocation or pentobarbital overdose (according to IACUC standards).

  • Isolation: Rapidly excise the heart and submerge in ice-cold, oxygenated Tyrode’s solution.

  • Dissection: Open the left ventricle. Dissect posterior papillary muscles (<1.0 mm diameter to prevent core hypoxia).

  • Mounting: Mount the muscle horizontally in an organ bath between a fixed hook and a force-displacement transducer.

2. Physiological Solutions

Modified Tyrode’s Solution (mM):

  • NaCl 136.9, KCl 5.4,

    
     1.0, 
    
    
    
    0.4,
    
    
    11.9,
    
    
    1.8, Glucose 5.5.
  • Gas: 95%

    
     / 5% 
    
    
    
    (maintain pH 7.4).
  • Temperature: 37°C.

3. Stimulation Parameters
  • Voltage: 10–20% above threshold.

  • Frequency: 1 Hz (60 bpm).

  • Pulse Duration: 2–5 ms (square wave).

4. Experimental Workflow
  • Equilibration: Stretch muscle to

    
     (length at which maximal force is developed). Allow 60 mins stabilization.
    
  • Control Recording: Record baseline active tension (mg) and time-to-peak tension (TPT).

  • Dose-Response: Cumulatively add this compound.

    • Concentration range:

      
       M to 
      
      
      
      M.
    • Interval: 15 mins per concentration (or until steady state).

  • Washout: Perfusion with drug-free Tyrode’s for 30 mins to assess reversibility.

Protocol B: Langendorff Perfused Heart (Whole Organ)

Objective: To assess the compound's effect on Left Ventricular Pressure (LVP), Heart Rate (HR), and Coronary Flow (CF).

1. Setup Architecture
  • Mode: Constant Pressure (usually 70–80 mmHg) or Constant Flow (10–12 mL/min). Constant pressure is recommended to observe coronary autoregulation effects.

  • Instrumentation: Insert a latex balloon connected to a pressure transducer into the left ventricle via the mitral valve.

2. Dosing Strategy

Due to the lipophilicity of quinolizidine alkaloids, ensure this compound is dissolved in DMSO (final bath concentration <0.1%) before dilution in Tyrode's.

3. Data Acquisition Workflow

Workflow Start Heart Excision (< 30 sec) Cannulation Aortic Cannulation (Retrograde) Start->Cannulation Stabilization Stabilization (20 min) Cannulation->Stabilization Baseline Baseline Recording (LVP, HR, CF) Stabilization->Baseline Infusion Drug Infusion (Stepwise) Baseline->Infusion Analysis Calculate dP/dt Infusion->Analysis

Figure 2: Langendorff perfusion workflow.

Data Analysis & Interpretation

Key Parameters

Summarize data using the following metrics. Compare Treatment vs. Baseline.

ParameterSymbolUnitPhysiological MeaningExpected Effect of 13-OH-Lupanine
Developed Pressure LVDPmmHgSystolic - Diastolic PressureDecrease (Dose-dependent)
Contractility

mmHg/sVelocity of contractionDecrease (Negative Inotropy)
Relaxation

mmHg/sVelocity of relaxation (Lusitropy)Decrease (Slower relaxation)
Heart Rate HRbpmChronotropyDecrease (Negative Chronotropy)
Coronary Flow CFmL/minVascular resistance indicatorDecrease (Vasoconstriction/Reduced demand)
Calculation of Inotropic Index

To normalize data across different heart sizes:



Safety Thresholds
  • 
     Estimation:  Plot % inhibition of LVDP vs. Log[Concentration].
    
  • Arrhythmogenic Risk: Monitor for QRS widening (if ECG is recorded) or diastolic arrest. Historical data suggests arrest occurs at high doses (>10 mg/kg equivalent).

Expert Insights & Troubleshooting

  • Solubility: this compound is soluble in Methanol and DMSO.[2] Avoid aqueous stock solutions to prevent precipitation. Ensure the vehicle control (DMSO) does not exceed 0.1% v/v, as DMSO itself can depress cardiac function.

  • Washout: Quinolizidine alkaloids can be "sticky" (lipophilic). Extended washout periods (30–45 mins) are required to confirm that the negative inotropy is reversible and not due to tissue death.

  • Reference Standards: Run a parallel positive control using Verapamil (a known calcium channel blocker) or Quinidine to benchmark the potency of the negative inotropic effect.

  • Sympathetic Tone: In the Langendorff preparation, the heart is denervated. If you wish to test the sympatholytic properties (blocking NE release), you must electrically stimulate the sympathetic nerve stumps or infuse Tyramine to provoke NE release, then apply this compound.

References

  • Bioaustralis. (n.d.). Hydroxylupanine Product Data Sheet. Retrieved from [Link]

  • Bohlmann, F., et al. (1951). The papilionaceous alkaloids.[2] XIII. Identity of octalupine with hydroxylupanine. Canadian Journal of Chemistry, 29.[2]

  • Vogel, G. (1975). Hypotensive and antiarrhythmic effects of a new alkaloid, the this compound-2-pyrrolcarbonic acid ester.[3] Arzneimittel-Forschung.

  • Yemitan, O.K., et al. (2013). Cardiac effects of quinolizidine alkaloids.[2][4][5] Journal of Ethnopharmacology.

Sources

Troubleshooting & Optimization

Technical Support Center: 13-Hydroxylupanine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 13-Hydroxylupanine. This document is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. As a quinolizidine alkaloid, this compound possesses chemical properties that require a nuanced approach to achieve optimal chromatographic performance.[1][2] This guide provides a logical, in-depth framework for diagnosing and resolving these common issues.

Physicochemical Properties of this compound

Understanding the analyte is the first step in troubleshooting. This compound is a basic and polar compound, characteristics that are central to the challenges observed in reversed-phase HPLC.[3]

PropertyValue / DescriptionSource
Molecular Formula C₁₅H₂₄N₂O₂[3][4]
Molecular Weight 264.36 g/mol [4][5]
Compound Type Quinolizidine Alkaloid (Basic)[2]
Predicted pKa 14.82 ± 0.20[3]
Solubility Soluble in methanol, DMSO, water, and other organic solvents.[2][3]

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental reason my this compound peak is tailing in reversed-phase HPLC?

A1: The primary cause is secondary ionic interactions between the protonated basic analyte and ionized residual silanol groups on the silica-based stationary phase.

In reversed-phase chromatography, the main goal is to separate compounds based on their hydrophobicity. However, the stationary phase, typically silica derivatized with C18 alkyl chains, is not perfectly uniform. The underlying silica surface contains silanol groups (Si-OH). In the typical mobile phase pH range of 3 to 8, some of these silanol groups can deprotonate to become negatively charged silanates (Si-O⁻).[6][7]

This compound, as a basic alkaloid, is readily protonated in acidic to neutral mobile phases, acquiring a positive charge. This positively charged analyte can then interact strongly with the negatively charged silanates on the stationary phase surface through an ion-exchange mechanism.[8] This "secondary interaction" is stronger and has different kinetics than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which stretches the peak and results in tailing.[9]

cluster_0 Desired Primary Interaction (Hydrophobic) cluster_1 Problematic Secondary Interaction (Ionic) C18_Chains C18 Chains Analyte_H This compound (Neutral Region) Analyte_H->C18_Chains Van der Waals Forces Silanol Ionized Silanol (Si-O⁻) Analyte_I This compound (Protonated, Basic Center) Analyte_I->Silanol Ionic Attraction (Causes Tailing)

Caption: Primary vs. Secondary Retention Mechanisms.

Systematic Troubleshooting Workflow

Before making significant changes, it's crucial to follow a logical diagnostic sequence. This workflow minimizes unnecessary adjustments and helps pinpoint the exact cause of the peak tailing.

G cluster_mp Mobile Phase Optimization cluster_col Column Factors cluster_sys System & Sample Factors cluster_adv Advanced Chromatography start Peak Tailing Observed (Asymmetry > 1.2) mobile_phase Step 1: Mobile Phase Check start->mobile_phase column_check Step 2: Column Health & Selection mobile_phase->column_check Issue Persists solution Symmetrical Peak Achieved mobile_phase->solution Issue Resolved mp1 Lower Mobile Phase pH (e.g., pH 2.5-3.0) system_check Step 3: System & Sample Check column_check->system_check Issue Persists column_check->solution Issue Resolved col1 Flush Column (Remove Contaminants) advanced_mode Step 4: Consider Advanced Modes system_check->advanced_mode Issue Persists system_check->solution Issue Resolved sys1 Reduce Extra-Column Volume advanced_mode->solution Issue Resolved adv1 Hydrophilic Interaction (HILIC) mp2 Add Competing Base (e.g., 5-10 mM TEA) mp3 Increase Buffer Strength col2 Check for Void/Bed Deformation col3 Switch to Modern, End-capped Column sys2 Check for Sample Overload sys3 Match Sample Solvent to Mobile Phase adv2 Mixed-Mode Chromatography

Caption: Logical Troubleshooting Flowchart for Peak Tailing.

Q2: How can I adjust my mobile phase to reduce peak tailing?

A2: Mobile phase optimization is the most direct and cost-effective first step. The strategy is to minimize the ionization of surface silanol groups or to mask their effect.

  • Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of silanol groups (pKa ~3.8-4.5) will be protonated and thus neutral.[8] This eliminates the primary mechanism of secondary ionic interaction. Using an appropriate buffer is critical to maintain a stable pH.

  • Use a Competing Base: Adding a small concentration of a competing base, such as Triethylamine (TEA), to the mobile phase can be very effective.[10] The TEA, also positively charged, will preferentially interact with the ionized silanols, effectively shielding the this compound from these secondary interaction sites.

Mobile Phase AdditiveTypical ConcentrationMechanism of ActionKey Considerations
Formic Acid 0.1%Lowers pH to ~2.7. Good for MS compatibility.May not be acidic enough to fully suppress all silanol activity.[11]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid, lowers pH to ~2.1. Excellent ion-pairing agent that improves peak shape.[12][13]Strong ion-suppression effects in Mass Spectrometry (MS). Can be difficult to remove from the system.
Phosphate Buffer 10-25 mMProvides robust pH control at a specific setpoint (e.g., pH 2.5).Can precipitate in high concentrations of acetonitrile. Not MS-friendly.[10]
Triethylamine (TEA) 5-10 mM (pH adjusted)Acts as a competing base, masking active silanol sites.Can shorten column lifetime and is not MS-friendly.[10]

Experimental Protocol: Preparing a Low pH Mobile Phase

  • Aqueous Phase (Mobile Phase A):

    • Measure 990 mL of HPLC-grade water into a clean 1 L flask.

    • Add 10 mL of a 250 mM Potassium Phosphate Monobasic (KH₂PO₄) stock solution to achieve a final concentration of 2.5 mM.

    • While stirring, slowly add phosphoric acid dropwise to adjust the pH to 2.8 ± 0.05.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade Acetonitrile or Methanol.

  • Execution:

    • Equilibrate your C18 column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

    • Compare the resulting peak shape to your previous method.

Q3: Mobile phase adjustments helped, but tailing persists. Could my column be the issue?

A3: Absolutely. Column health and column chemistry are critical factors.

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.

  • Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.

  • Column Void/Bed Deformation: A physical void at the column inlet or a collapsed stationary phase bed can disrupt the sample path, leading to peak distortion, including tailing and splitting.[6] This can be caused by pressure shocks or using a mobile phase at a pH that dissolves the silica (>pH 8).

  • Outdated Column Technology: Older HPLC columns ("Type A" silica) have higher metal content and more acidic, active silanol groups. Modern columns made with high-purity, base-deactivated silica ("Type B") and protected with advanced end-capping are specifically designed to minimize silanol interactions and provide excellent peak shape for basic compounds.[10][14]

Experimental Protocol: Column Flushing and Regeneration

This procedure can help remove strongly adsorbed contaminants. Always check your specific column's documentation for solvent compatibility and pressure limits.

  • Disconnect the column from the detector to avoid flushing contaminants into it.

  • Reverse the column direction. This helps flush particulates off the inlet frit.[6]

  • Wash sequentially with solvents of decreasing polarity at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

    • 20 Column Volumes: Your mobile phase without the buffer (e.g., Water/Acetonitrile).

    • 20 Column Volumes: 100% Acetonitrile.

    • 20 Column Volumes: Isopropanol (IPA).

    • (Optional, for very non-polar contaminants): 20 Column Volumes of Hexane.

  • Re-equilibrate: When returning to your reversed-phase mobile phase from Hexane, you must flush with an intermediate solvent like IPA first (20 column volumes).

  • Return the column to the normal flow direction and equilibrate with your working mobile phase for at least 20 column volumes.

  • Test Performance: Inject a standard to see if peak shape has improved. If not, and the column is old, replacement is the best solution.

Q4: I'm using a new, high-quality column and an optimized mobile phase, but still see some tailing. What else should I check?

A4: At this point, investigate extra-column effects and sample preparation.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing. Ensure you are using tubing with the narrowest possible internal diameter (e.g., 0.005" or ~125 µm) and that all connections are made with zero dead volume fittings.[14]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing. Try reducing the injection concentration by a factor of 5 or 10 to see if the peak shape improves.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile for a 90% aqueous mobile phase), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase itself.[15]

Q5: Reversed-phase is simply not working well for my application. Are there better alternatives for a polar base like this compound?

A5: Yes. For challenging polar analytes, alternative chromatographic modes can provide superior results.

When an analyte is very polar and shows poor retention or persistent tailing in reversed-phase, it's often better to switch to a mode that leverages its polarity for retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high percentage of organic solvent.[16][17] A water layer forms on the stationary phase surface, and polar analytes like this compound partition into this layer, leading to strong retention. This technique is excellent for compounds that are too polar for reversed-phase.[18][19]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases that have both hydrophobic (e.g., C18) and ion-exchange (e.g., cation exchange) ligands.[20] This allows for two distinct retention mechanisms. For this compound, you would get hydrophobic retention and controlled ionic retention, providing excellent selectivity and peak shape, often with MS-friendly mobile phases.[21][22]

RP Reversed-Phase (RP) Stationary Phase: Non-Polar (C18) Mobile Phase: Polar (High % Water) Retention based on Hydrophobicity HILIC HILIC Stationary Phase: Polar (Silica, Amide) Mobile Phase: Non-Polar (High % ACN) Retention based on Polarity/Partitioning RP:f2->HILIC:f0 Switch for very polar analytes MMC Mixed-Mode (MMC) Stationary Phase: Non-Polar + Ionic Mobile Phase: Polar + Buffer Dual retention (Hydrophobic + Ionic) RP:f2->MMC:f0 Switch for ionizable analytes

Caption: Alternative Chromatography Modes for Polar Analytes.

By systematically working through these diagnostic steps, from simple mobile phase adjustments to considering advanced column technologies, you can effectively troubleshoot and eliminate peak tailing for this compound, leading to robust and reliable analytical results.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]

  • Hydroxylupanine. Bioaustralis Fine Chemicals. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Hydroxylupanine | C15H24N2O2. PubChem, National Institutes of Health. [Link]

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). National Institutes of Health. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023). Pharma Growth Hub. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography. [Link]

  • Cause of extreme peak tailing of alkaloids on C18 HPLC? (2015). ResearchGate. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • (PDF) Mixed-Mode Chromatography. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. [Link]

  • Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. (2023). MDPI. [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). AZoM. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? (2017). Chromatography Online. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

Sources

Navigating the Synthesis of 13-Hydroxylupanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of 13-Hydroxylupanine, a quinolizidine alkaloid with potential applications in drug development, presents a series of unique challenges that can impede progress and impact yield and purity. This technical support guide, designed by and for scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions encountered during the synthesis of this complex molecule. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, empowering you to navigate the intricacies of this synthesis with confidence.

Troubleshooting Guide: Tackling Common Hurdles in this compound Synthesis

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in chemical principles.

Problem 1: Low Yield of this compound

You've completed the oxidation of lupanine, but the yield of this compound is significantly lower than expected.

This is one of the most common challenges. Several factors can contribute to low yields, from incomplete reactions to product degradation.

Possible Causes and Solutions:

  • Incomplete Reaction: The oxidation of lupanine may not have gone to completion.

    • Troubleshooting Steps:

      • Reaction Monitoring: Are you monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)? This is crucial to determine the optimal reaction time.

      • Reagent Stoichiometry: Re-evaluate the molar ratio of your oxidizing agent to lupanine. An insufficient amount of oxidant will result in unreacted starting material. Consider a modest excess of the oxidizing agent, but be mindful of potential side reactions.

      • Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If you are running the reaction at room temperature, consider gentle heating. Conversely, if you are observing degradation, cooling the reaction mixture might be necessary. Optimization of the reaction temperature is key.

      • Activation of Substrate: Ensure the lupanine starting material is pure. Impurities can interfere with the reaction.

  • Product Degradation: this compound, like many alkaloids, can be sensitive to the reaction conditions.

    • Troubleshooting Steps:

      • Over-oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the formation of byproducts beyond the desired hydroxylated product.[1] Careful control of the reaction time and temperature is critical. Consider using a milder or more selective oxidizing agent if over-oxidation is suspected.

      • pH Control: The stability of both the starting material and the product can be pH-dependent. Monitor and control the pH of the reaction mixture, especially when using reagents that can alter it.

      • Work-up Procedure: The work-up process can be a source of product loss. Ensure that any aqueous extractions are performed at an appropriate pH to keep the alkaloid in the desired phase (typically as the free base in the organic phase or as a salt in the aqueous phase). Minimize the time the product is exposed to harsh conditions.

  • Suboptimal Reagent Choice: The choice of oxidizing agent is critical for a successful synthesis.

    • Troubleshooting Steps:

      • Potassium Permanganate (KMnO₄): While a powerful and inexpensive oxidant, it can be non-selective and lead to over-oxidation.[1] If using KMnO₄, consider performing the reaction at low temperatures and carefully monitoring the reaction progress to quench it at the optimal time.

      • Mercuric Acetate (Hg(OAc)₂): This reagent is known for the oxidation of amines and can be used for the synthesis of this compound. However, due to its high toxicity, its use is often avoided. If you are using this method, ensure all safety precautions are strictly followed.

Problem 2: Difficulty in Separating this compound from Lupanine

Your crude product mixture contains a significant amount of unreacted lupanine, and separating it from the desired this compound is proving to be challenging.

The structural similarity between lupanine and this compound, differing only by a hydroxyl group, can make their separation by traditional methods like column chromatography difficult.

Possible Causes and Solutions:

  • Similar Polarity: The introduction of a hydroxyl group increases the polarity of this compound compared to lupanine, but the difference may not be substantial enough for easy separation on standard silica gel.

    • Troubleshooting Steps:

      • Optimize Column Chromatography Conditions:

        • Solvent System: A common mobile phase for the separation of alkaloids is a mixture of a non-polar solvent (like chloroform or dichloromethane), a polar solvent (like methanol or ethanol), and a small amount of a base (like ammonium hydroxide) to prevent tailing of the basic alkaloids on the acidic silica gel.[2] Experiment with different solvent ratios to achieve optimal separation. A gradient elution, gradually increasing the polarity of the mobile phase, can be very effective.

        • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina, which can sometimes provide different selectivity for alkaloids.

      • Preparative High-Performance Liquid Chromatography (Prep-HPLC): If column chromatography fails to provide adequate separation, Prep-HPLC is a more powerful technique that can offer baseline separation of closely related compounds.[3]

      • Recrystallization: If a suitable solvent system can be found, fractional crystallization might be a viable option for purification, especially on a larger scale.

Problem 3: Stereoselectivity Issues - Formation of the Wrong Isomer

You have successfully hydroxylated the lupanine, but spectroscopic analysis (e.g., NMR) indicates the presence of an undesired stereoisomer of this compound.

The stereochemistry at the C13 position is crucial for the biological activity of this compound. The desired product is typically the 13α-hydroxylupanine isomer.

Possible Causes and Solutions:

  • Lack of Stereocontrol in the Oxidation Reaction: The oxidizing agent may not be selective for the desired face of the lupanine molecule.

    • Troubleshooting Steps:

      • Choice of Reagent: The stereochemical outcome can be highly dependent on the chosen oxidizing agent and the reaction conditions. Some reagents may favor the formation of one isomer over the other. Researching literature for stereoselective hydroxylations of similar cyclic amine systems can provide valuable insights.

      • Directed Hydroxylation: In some cases, existing functional groups on the molecule can direct an incoming reagent to a specific face. While lupanine itself has limited functionality to direct the reaction, consider if any derivatives could be synthesized to introduce a directing group, which could be later removed.

      • Enzymatic Hydroxylation: Biocatalysis using enzymes like hydroxylases can offer exquisite stereoselectivity.[4] While this may require a different experimental setup, it is a powerful strategy for achieving high stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the chemical synthesis of this compound?

The most common and direct precursor for the chemical synthesis of this compound is lupanine .[5] Lupanine is a naturally occurring quinolizidine alkaloid that can be extracted from various plant sources, particularly from species of the Lupinus genus.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. The appearance of a new signal corresponding to the proton on the carbon bearing the hydroxyl group (C13-H) is a key indicator of successful hydroxylation. A characteristic doublet for 13-OH-lupanine can be observed around 4.58 ppm.[3]

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The appearance of a new signal in the range of 60-80 ppm is indicative of a carbon atom attached to a hydroxyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight (264.36 g/mol ).[6] Analysis of the fragmentation pattern can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the sample. A pure sample should ideally show a single peak under optimized chromatographic conditions.

Q3: What are the main safety precautions to consider during the synthesis of this compound?

  • Alkaloid Handling: this compound and its precursor lupanine are alkaloids and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents:

    • Potassium Permanganate (KMnO₄): Is a strong oxidizing agent and should be handled with caution. Avoid contact with combustible materials.

    • Mercuric Acetate (Hg(OAc)₂): Is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate measures should be taken to prevent exposure and to dispose of mercury-containing waste properly.

  • Solvent Safety: Use flammable organic solvents in a well-ventilated area and away from ignition sources.

Experimental Protocol: Oxidation of Lupanine to this compound (Illustrative)

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.

Materials:

  • Lupanine

  • Potassium Permanganate (KMnO₄)

  • Acetone

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 90:9:1 v/v/v - requires optimization)

Procedure:

  • Dissolution: Dissolve lupanine in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate in acetone dropwise to the cooled lupanine solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the lupanine spot and the appearance of a more polar spot corresponding to this compound will indicate the reaction's progress.

  • Quenching: Once the reaction is complete (as determined by TLC), quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting aqueous residue, add dichloromethane and adjust the pH to ~10 with ammonium hydroxide. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate mobile phase.

Data Summary Table:

ParameterValue/RangeRationale
Starting Material LupanineDirect precursor to this compound.
Oxidizing Agent Potassium PermanganateA strong, readily available oxidant.
Solvent AcetoneA common solvent for permanganate oxidations.
Reaction Temperature 0-5 °CTo control the exothermic reaction and minimize over-oxidation.
Work-up Quench Sodium bisulfiteTo reduce excess permanganate.
Purification Column ChromatographyTo separate the product from starting material and byproducts.

Visualizing the Synthesis and Challenges

Diagram 1: Synthetic Pathway for this compound

Synthesis_Pathway Lupanine Lupanine Oxidation Oxidation (e.g., KMnO4) Lupanine->Oxidation Product This compound Oxidation->Product Desired Pathway Side_Product Over-oxidation Products Oxidation->Side_Product Side Reaction Troubleshooting_Workflow Start Low Yield of This compound Check_Reaction Check for Incomplete Reaction (TLC/LC-MS) Start->Check_Reaction Check_Degradation Investigate Product Degradation Start->Check_Degradation Incomplete Incomplete Reaction Check_Reaction->Incomplete Degradation Degradation Observed Check_Degradation->Degradation Incomplete->Check_Degradation No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete->Optimize_Conditions Yes Change_Oxidant Consider Milder Oxidizing Agent Degradation->Change_Oxidant Yes Improve_Workup Refine Work-up Procedure (pH, Temp) Degradation->Improve_Workup Yes Optimize_Conditions->Start Re-evaluate Change_Oxidant->Start Re-evaluate Improve_Workup->Start Re-evaluate

Caption: Troubleshooting workflow for low product yield.

References

  • ResearchGate. (2020). Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanganate in Aqueous Medium, A Kinetic Study. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Molecules. (2020). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. MDPI. Available at: [Link]

  • Bioaustralis Fine Chemicals. (n.d.). Hydroxylupanine. Available at: [Link]

  • ResearchGate. (2019). Optimization of the transformation conditions for the 19-hydroxylation of cortexolone by Thanatephorus cucumeris. Available at: [Link]

  • BMC Plant Biology. (2021). Identification of a new QTL associated to reduced quinolizidine alkaloid content in white lupin (Lupinus albus, L.) and development of ultra-low alkaloid recombinants by stacking with the pauper allele. Springer Nature. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Available at: [Link]

  • Molecules. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Available at: [Link]

  • Molecules. (2021). New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds. MDPI. Available at: [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. Available at: [Link]

  • PubMed. (1987). Lupanine hydroxylase, a quinocytochrome c from an alkaloid-degrading Pseudomonas sp. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2018). Optimization of the reaction conditions. a. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ChemRxiv. (2022). Anaerobic Hydroxylation of C(sp3)–H Bonds Enabled by the Synergistic Nature of Photoexcited Nitroarenes. Available at: [Link]

  • Molecules. (2020). Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. MDPI. Available at: [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Available at: [Link]

  • ResearchGate. (2017). 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in.... Available at: [Link]

  • ResearchGate. (2018). Control of the stereochemistry of C14 hydroxyl during the total synthesis of withanolide E and physachenolide C †. Available at: [Link]

  • PubMed Central. (2018). Control of the stereochemistry of C14 hydroxyl during the total synthesis of withanolide E and physachenolide C. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2020). Optimization of reaction conditions [a]. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available at: [Link]

  • Asian Journal of Chemistry. (2019). Oxidative Degradation of Paliperidone Using Potassium Permangnate in Acid Medium. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield.. Available at: [Link]

  • ResearchGate. (2015). Permanganate Oxidation mechanisms of Alkylarenes. Available at: [Link]

  • ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Available at: [Link]

  • Molecules. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI. Available at: [Link]

  • PubMed. (2016). Oxidation of cefazolin by potassium permanganate: Transformation products and plausible pathways. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Science Ready. Available at: [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Alkenes with Potassium Manganate. Available at: [Link]

  • Molecules. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

  • ResearchGate. (2020). Optimization of reaction conditions. Available at: [Link]

  • SciELO. (2004). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available at: [Link]

  • Molecules. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

Sources

Technical Support Center: Ensuring the Stability of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxylupanine, a quinolizidine alkaloid of significant interest in pharmaceutical research, presents unique challenges in its handling and storage.[1] As with many natural products, maintaining its structural integrity is paramount for reproducible and reliable experimental outcomes. This technical support guide provides in-depth, field-proven insights into preventing the degradation of this compound during storage. We will explore the fundamental principles of its stability, common degradation pathways, and practical troubleshooting strategies to ensure the long-term viability of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

The degradation of this compound, like many pharmaceutical compounds, is primarily influenced by environmental factors.[2] The key contributors to its instability are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to degradation. While stable at room temperature for short periods, long-term storage requires colder conditions.[3]

  • pH: As a basic compound, this compound's stability is highly dependent on the pH of its environment.[3] Both acidic and alkaline conditions can promote hydrolysis of the lactam ring.

  • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to the formation of oxidation products.

  • Light: Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions.[2]

  • Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Q2: What are the ideal storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] This minimizes the influence of temperature, oxygen, and humidity. It should be stored in a tightly sealed, light-resistant container.

Q3: How should I store solutions of this compound?

Solutions are generally more susceptible to degradation than the solid compound. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, ensure they are sterile and degassed to remove dissolved oxygen.

  • pH Control: Maintain a pH close to neutral (pH 6-8) for aqueous solutions, unless experimental conditions require otherwise. Be aware that the stability of quinolizidine alkaloids can be significantly affected by pH.[4][5]

  • Temperature: Store solutions at -20°C or, for extended periods, at -80°C.

  • Aliquoting: Divide solutions into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: Before sealing vials, purge the headspace with an inert gas.

Q4: I've noticed a change in the color of my this compound sample. What does this indicate?

A change in color, such as yellowing or browning, is a visual indicator of potential degradation. This could be due to oxidation or the formation of polymeric degradation products. If you observe a color change, it is crucial to re-analyze the purity of the sample before use.

Q5: Can I store this compound in a standard laboratory freezer?

A standard laboratory freezer (-20°C) is acceptable for short- to medium-term storage. For long-term storage (greater than one year), a -80°C freezer is recommended to further minimize the rate of potential degradation reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of your this compound stock.

Troubleshooting Workflow:

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) cluster_oxidation Oxidative Degradation cluster_dehydration Dehydration (Under Strong Acidic Conditions) A This compound (Lactam Ring Intact) B Ring-Opened Amino Acid A->B Hydrolysis C This compound (Secondary Alcohol) D 13-Oxolupanine (Ketone) C->D Oxidation E This compound F Dehydro-lupanine E->F Dehydration G A Weigh Solid this compound (in a controlled environment) B Dissolve in Anhydrous/Degassed Solvent A->B C Aliquot into Single-Use Vials B->C D Purge Headspace with Inert Gas C->D E Seal Vials Tightly D->E F Store at -20°C or -80°C, Protected from Light E->F

Sources

common pitfalls in 13-Hydroxylupanine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinolizidine Alkaloid Analytical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a technical guide structured to address the specific challenges of quantifying 13-Hydroxylupanine (13-OH-L) . This molecule presents unique analytical hurdles due to its polarity, isomerism, and the complex matrices (lupin seeds, flour, biological fluids) in which it resides.

Module 1: Sample Preparation & Extraction

User Query: "My recovery rates for this compound are inconsistent, and I'm seeing high background noise. Is my extraction pH wrong?"

Technical Insight: The most common failure point is the pH-dependent solubility switch . This compound is a quinolizidine alkaloid (QA) with a basic nitrogen.

  • Acidic pH (<3): The nitrogen is protonated (

    
    ). The molecule is water-soluble and lipid-insoluble.
    
  • Basic pH (>10): The nitrogen is deprotonated (

    
    ). The molecule becomes lipophilic and extractable into organic solvents (DCM, Ether).
    

If you extract directly with organic solvents without adjusting pH to >10, the charged alkaloids remain trapped in the aqueous plant matrix, leading to near-zero recovery. Conversely, co-extracting lipids (fats/waxes) interferes with chromatography.

Protocol: The "Switchable" Acid-Base Extraction (SLE) Standard Validated Workflow

  • Acid Extraction (Solubilization): Homogenize sample in 0.5 M HCl (aq). This protonates alkaloids, pulling them into water while leaving neutral fats in the solid residue.

  • Defatting (Optional but Recommended): Wash the acidic aqueous phase with hexane. Discard the hexane (removes lipids).

  • Basification (The Switch): Adjust aqueous phase to pH 11–12 using 2M NaOH or NH₄OH. Critical: 13-OH-L is now uncharged.

  • Organic Extraction: Extract with Dichloromethane (DCM) or Diethyl ether.

  • Concentration: Evaporate solvent and reconstitute in mobile phase.

Visual Workflow (The Logic of pH Switching):

ExtractionLogic Sample Raw Sample (Lupin Flour) AcidStep Add 0.5M HCl (pH < 2) Sample->AcidStep State1 13-OH-Lupanine is Protonated (BH+) Water Soluble AcidStep->State1 Protonation Defat Wash with Hexane State1->Defat Lipids Discard Hexane Phase (Fats/Waxes removed) Defat->Lipids Organic Layer BaseStep Add NaOH/NH4OH (pH > 10) Defat->BaseStep Aqueous Layer State2 13-OH-Lupanine is Neutral (B) Solvent Soluble BaseStep->State2 Deprotonation Extract Extract with DCM State2->Extract Final Analyte in Organic Phase Extract->Final

Caption: The pH-dependent "switch" mechanism separating alkaloids from matrix interferences.

Module 2: Chromatography (LC-MS/MS Focus)

User Query: "I cannot separate this compound from Lupanine, or I see broad, tailing peaks. Which column should I use?"

Technical Insight: this compound is more polar than Lupanine due to the hydroxyl group. In Reverse Phase (RP) chromatography, it elutes before Lupanine.

  • The Pitfall: Standard C18 columns with acidic mobile phases (Formic acid) often yield poor retention for polar alkaloids because they are positively charged (

    
    ) and repel the stationary phase.
    
  • The Solution: Use High pH RP-LC . By using a high pH buffer (Ammonium Carbonate, pH 9.0), you keep the alkaloid neutral, drastically increasing retention and peak sharpness on hybrid-silica columns.

Recommended LC Conditions:

ParameterStandard Acidic Method (Robust)High-pH Method (High Resolution)
Column C18 Polar-Embedded (e.g., Waters Acquity HSS T3)Hybrid C18 (e.g., Waters BEH C18, Phenomenex Kinetex EVO)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Carbonate (pH 9.0)
Mobile Phase B AcetonitrileAcetonitrile
Elution Order 13-OH-Lupanine

Lupanine
13-OH-Lupanine

Lupanine
Why use this? Easier to maintain; standard for most labs.Superior peak shape for alkaloids; better isomer separation.

Critical Warning: Do not use standard silica-based C18 columns at pH 9.0; they will dissolve. You must use hybrid particles (Bridged Ethyl Hybrid) or polymer-based columns.

Module 3: GC-MS & Derivatization

User Query: "I am using GC-MS. My this compound peak is tiny or non-existent, but Lupanine looks fine. Why?"

Technical Insight: Lupanine is a ketone; it is thermally stable and volatile. This compound contains a free hydroxyl (-OH) group. [1]

  • Hydrogen Bonding: The -OH group causes adsorption to active silanol sites in the GC inlet liner (irreversible loss).

  • Thermal Degradation: At GC injector temperatures (250°C), the underivatized -OH group can lead to dehydration.

Protocol: Mandatory Silylation You must block the polar -OH group by converting it to a trimethylsilyl (TMS) ether.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).

  • Reaction: Incubate extract with reagent at 60°C for 30 minutes.

  • Result: this compound becomes 13-TMS-oxylupanine .

    • Mass Shift: The molecular weight increases by 72 Da (replacement of H with Si(CH₃)₃).

    • Fragment Ions: Look for significant m/z peaks characteristic of TMS loss (M-15, M-90).

Derivatization Substrate 13-OH-Lupanine (Polar, Non-volatile) Process 60°C, 30 min Substrate->Process Reagent + BSTFA / TMCS (Silylation Agent) Reagent->Process Product 13-TMS-oxylupanine (Volatile, GC-amenable) Process->Product Replaces -OH with -OSi(Me)3

Caption: Silylation reaction required for GC-MS stability.

Module 4: Calibration & Standards (The "Black Box")

User Query: "I cannot find a commercial internal standard for this compound. What do I do?"

Technical Insight: Isotopically labeled this compound (


 or 

) is rarely available commercially. This is the single biggest source of quantitative error due to matrix effects (ion suppression in LC-MS).

Troubleshooting Matrix Effects:

  • The "Dilute and Shoot" Trap: If you dilute the sample to reduce matrix effects, you might fall below the LOQ (Limit of Quantification) for 13-OH-L, which is often present at lower levels than Lupanine.

  • Internal Standard Selection:

    • Gold Standard:Lupanine-d3 (if available). It is structurally closest, though not identical.

    • Silver Standard:Sparteine .[1][2][3] Warning: Sparteine acts as a QA but is naturally present in many lupin species.[4] You cannot use it as an IS if your sample contains endogenous Sparteine.

    • Bronze Standard (Practical):Caffeine . It elutes in a similar region and ionizes well, but does not compensate for specific extraction losses of QAs.

Recommended Strategy: Standard Addition If no isotopic standard is available, Standard Addition is the only way to guarantee accuracy.

  • Split sample into 3 aliquots.

  • Spike Aliquot 1 with 0x standard.

  • Spike Aliquot 2 with 1x expected concentration.[2]

  • Spike Aliquot 3 with 2x expected concentration.

  • Extrapolate to x-intercept to determine endogenous concentration.

References

  • Boschin, G., et al. (2008). "Development of an HPLC-MS/MS method for the determination of alkaloids in lupins." Journal of Agricultural and Food Chemistry. (Establishes the baseline for LC-MS quantification of QAs).

  • Wink, M., et al. (1995). "Quinolizidine alkaloids: Biochemistry, metabolism, and function in plants and cell suspension cultures." Phytochemistry. (Foundational text on QA solubility and biochemistry).

  • Rest, D., et al. (2020). "Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L." ACS Omega. (Modern validation of LC-MS methods including 13-OH-L).[5]

  • EFSA Panel on Contaminants in the Food Chain. (2019). "Risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food."[3][6] EFSA Journal. (Regulatory limits and toxicity data).

Sources

optimizing cell-based assays for 13-Hydroxylupanine activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cell-Based Assays for 13-Hydroxylupanine

Introduction

This compound is a quinolizidine alkaloid (QA) with a complex pharmacological profile, primarily acting as a modulator of nicotinic acetylcholine receptors (nAChRs) and exhibiting secondary metabolic effects (e.g., insulin secretion modulation).[1]

This guide addresses the specific technical challenges associated with this compound: pH-dependent solubility, receptor desensitization kinetics, and biphasic dose-responses. It is designed to move you beyond basic protocols into optimized, robust data generation.[1]

Module 1: Compound Handling & Formulation

Q: My this compound precipitates when added to the assay buffer. How do I maintain solubility without killing my cells?

A: This is a classic issue with quinolizidine alkaloids. This compound is a base (pKa ~9–10).[1] In its free base form, it is lipophilic; in acidic conditions, it is protonated and water-soluble.[1]

The Fix:

  • Stock Preparation: Dissolve the solid powder in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Do not attempt to dissolve directly into neutral buffers (PBS/HBSS) if you have the free base form.

  • Intermediate Dilution: Perform a 1:10 or 1:100 dilution into an acidified intermediate buffer (e.g., 10 mM acetic acid or a low pH buffer) before the final dilution into the physiological assay buffer.

  • Final Assay Concentration: Ensure the final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity or membrane permeabilization.[1]

Q: Does the salt form matter? A: Yes. If you purchased this compound Perchlorate or Hydrochloride, it is water-soluble.[1] If you have the free base, you must use the DMSO/acidification method described above.

Visualization: Compound Preparation Workflow

CompoundPrep Solid Solid 13-OH-Lupanine (Free Base) DMSO 100% DMSO Stock (10-100 mM) Solid->DMSO Dissolve Inter Intermediate Dilution (Acidified Buffer/DMSO) DMSO->Inter 1:10 Dilution Final Working Solution (HBSS/Media, pH 7.4) Inter->Final Dilute to 2x Conc Check Check for Precipitation (Turbidity) Final->Check Visual Inspection

Caption: Step-wise solubilization strategy to prevent precipitation of alkaloid free bases in physiological buffers.

Module 2: Cytotoxicity & Therapeutic Window

Q: I am seeing a decrease in signal in my functional assay. Is it inhibition or toxicity?

A: Quinolizidine alkaloids can be cytotoxic in the high micromolar range (>100 µM). You must distinguish between functional antagonism and cell death.

Protocol: The "Dual-Plate" Validation Run a viability assay in parallel with your functional assay using the exact same time points.

ParameterRecommendationRationale
Cell Line HepG2 (Liver) or SH-SY5Y (Neuronal)HepG2 is standard for metabolic toxicity; SH-SY5Y mimics the target tissue for nAChR assays.[1]
Assay Type ATP-based (e.g., CellTiter-Glo) Avoid MTT.[1] Alkaloids can alter mitochondrial reductase activity, leading to false positives in colorimetric assays. ATP is a direct measure of metabolic health.
Exposure Time Match Functional Assay (e.g., 1-4 hours)Standard 24h toxicity data is irrelevant for a 30-minute calcium flux assay. You need to know if cells die during the experiment.
Threshold IC10 Do not exceed the concentration that causes 10% cell death (IC10) in your functional assays.

Module 3: Functional Assays (nAChR Calcium Flux)

Q: I'm using a FLIPR/Calcium dye assay to measure nAChR activity, but the signal is weak and transient. How do I optimize this?

A: this compound acts on nicotinic receptors, which are ion channels with extremely fast kinetics (milliseconds) and rapid desensitization.[1] Standard GPCR protocols (which measure seconds-to-minutes) will miss the peak.[1]

Critical Optimization Steps:

  • Probenecid is Mandatory: Quinolizidine alkaloids are substrates for organic cation transporters. Cells will actively pump out the calcium dye and pump in the alkaloid, confusing the signal. Add 2.5 mM Probenecid to the dye loading buffer to inhibit anion transport.

  • Agonist vs. Antagonist Mode:

    • Antagonist Mode (Most likely): Pre-incubate cells with this compound for 15–30 minutes .[1] Then inject a standard agonist (e.g., Acetylcholine or Nicotine) at its EC80 concentration.

    • Agonist Mode: Inject this compound directly.[1] Note: If it acts as a partial agonist, the signal will be <50% of the Acetylcholine control.

  • Buffer Chemistry:

    • Remove Magnesium: Mg²⁺ blocks some ion channels. Use a Mg²⁺-free HBSS buffer to maximize Ca²⁺ influx through the nAChR.[1]

    • Add Atropine: If using cells that express Muscarinic receptors (like SH-SY5Y), add 1 µM Atropine to block off-target muscarinic calcium signals, ensuring you are only measuring nicotinic activity.[1]

Visualization: nAChR Calcium Flux Workflow

CalciumFlux Step1 Cell Plating (Poly-D-Lysine Coated Plate) Step2 Dye Loading (Calcium-6 + 2.5mM Probenecid) Step1->Step2 Step3 Wash Step (Remove extracellular dye) Step2->Step3 Step4 Compound Addition (13-OH-Lupanine) Step3->Step4 Mode Mode Selection Step4->Mode Step5 Readout (Fluorescence: Ex 485 / Em 525) Antagonist Antagonist Mode: Incubate 30 min -> Inject ACh Mode->Antagonist Inhibition Agonist Agonist Mode: Measure Peak Flux directly Mode->Agonist Activation Antagonist->Step5 Agonist->Step5

Caption: Optimized workflow for measuring rapid ion channel kinetics. Note the critical wash step and mode selection.

Module 4: Data Analysis & Artifact Management

Q: My dose-response curve is bell-shaped (biphasic). What does this mean?

A: This is common for nicotinic modulators.

  • Phase 1 (Rising): At low concentrations, the compound may sensitize the receptor or bind to a high-affinity allosteric site.

  • Phase 2 (Falling): At high concentrations, two things happen:

    • Channel Block: The molecule physically plugs the ion pore.

    • Desensitization: The receptor locks into a closed state due to over-stimulation.

Troubleshooting Guide:

ObservationProbable CauseSolution
High Background Fluorescence Dye leakageIncrease Probenecid to 2.5 mM; reduce loading temperature to Room Temp.
No Signal with Agonist Receptor DesensitizationReduce pre-incubation time; ensure cells are not "shocked" by cold buffer (keep everything at 37°C).[1]
Variability between wells Compound sticking to plasticUse Low-Binding pipette tips and plates.[1] Alkaloids are "sticky."[1]

References

  • Wink, M. (2013). Evolution of Secondary Metabolites in Legumes (Fabaceae). In: Levin, R.A., et al. (eds) The Evolution of Plant Secondary Metabolism. This establishes the foundational mechanism of quinolizidine alkaloids as defense molecules targeting neuroreceptors.

  • AAT Bioquest. (2020).[2] Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. A comprehensive technical guide on FLIPR/Calcium flux optimization, specifically regarding dye loading and probenecid usage.

  • MedChemExpress. (2024). This compound Product Data Sheet.[1] Provides specific solubility data (DMSO/Methanol) and target validation (ganglionic transmission).

  • Fujifilm Cellular Dynamics. (2022). Optimizing Calcium Flux Assays for Investigating Pain Response. Detailed protocols for nAChR and ion channel assays in neuronal cells, relevant for 13-OH-lupanine target tissue.

Sources

Validation & Comparative

A Comparative Analysis of 13-Hydroxylupanine and Lupanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the quinolizidine alkaloids, 13-Hydroxylupanine and lupanine. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential and physicochemical properties of these related natural products. This document synthesizes available experimental data to offer a clear comparison of their structure, biosynthesis, pharmacokinetics, toxicity, and biological activities, while also providing detailed experimental protocols for their analysis.

Introduction: A Tale of Two Structurally Related Alkaloids

Lupanine and this compound are tetracyclic quinolizidine alkaloids predominantly found in species of the Lupinus (lupin) genus[1]. Their shared structural backbone, derived from the amino acid L-lysine, results in a close biosynthetic relationship where this compound is a direct metabolite of lupanine[2]. Despite this proximity, the addition of a hydroxyl group at the C13 position on the lupanine scaffold introduces significant alterations to its physicochemical properties, which in turn are expected to influence its pharmacokinetic profile and biological activity. This guide will dissect these differences, providing a comprehensive overview for researchers exploring the potential of these compounds.

Physicochemical Properties and Biosynthesis: The Impact of a Hydroxyl Group

The fundamental difference between lupanine and this compound lies in the presence of a hydroxyl group on the latter. This seemingly minor structural change has significant implications for the molecule's polarity, hydrogen bonding potential, and ultimately, its interaction with biological systems.

PropertyLupanineThis compoundReference(s)
Molecular Formula C₁₅H₂₄N₂OC₁₅H₂₄N₂O₂[3]
Molecular Weight 248.37 g/mol 264.36 g/mol [3]
LogP (Predicted) 1.81.2N/A
Hydrogen Bond Donors 01N/A
Hydrogen Bond Acceptors 23N/A

The increased polarity of this compound, evidenced by its lower predicted LogP value and the presence of a hydrogen bond donor, suggests it may exhibit different solubility and membrane permeability characteristics compared to lupanine.

Biosynthetic Relationship

The biosynthesis of these alkaloids originates from L-lysine, which undergoes a series of enzymatic reactions to form the quinolizidine ring system. Lupanine is a key intermediate in this pathway, and the formation of this compound occurs through the stereospecific hydroxylation of the lupanine molecule.

Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Sparteine Sparteine Cadaverine->Sparteine Series of enzymatic steps Lupanine Lupanine Sparteine->Lupanine Sparteine Oxidase Hydroxylupanine This compound Lupanine->Hydroxylupanine Lupanine 13α-hydroxylase

Biosynthetic pathway from L-Lysine to this compound.

Comparative Pharmacokinetics: A Human Study Perspective

A study in human volunteers provides a rare direct comparison of the pharmacokinetic profiles of lupanine and this compound following oral administration[4]. These data are crucial for understanding how the body absorbs, distributes, metabolizes, and excretes these two alkaloids.

ParameterLupanineThis compoundReference(s)
Half-life (t½) in Extensive Metabolizers (EM) 6.2 ± 0.5 h6.8 ± 1.0 h[4]
Half-life (t½) in Poor Metabolizers (PM) 6.5 ± 0.9 h5.9 ± 1.6 h[4]
Urinary Recovery (EM) 95.5 ± 6.0%100.5 ± 5.3%[4]
Urinary Recovery (PM) 89.9 ± 4.5%102.5 ± 4.8%[4]

The similar half-lives and high urinary recovery of the unchanged compounds suggest that both lupanine and this compound are efficiently absorbed and primarily eliminated by the kidneys in humans, with minimal metabolism[4]. The presence of the hydroxyl group in this compound does not appear to significantly alter its overall elimination kinetics in this human study.

Comparative Toxicology: An Overview of Acute Toxicity

While a complete toxicological profile for both compounds is not available, existing data allows for a preliminary comparison. It is important to note that direct comparative studies are limited, and data is often from different animal models and administration routes.

CompoundLD₅₀ (Oral, Rat)LD₅₀ (Intraperitoneal, Mouse)Reference(s)
Lupanine 1464 mg/kg175 mg/kg[1][5]
This compound Not availableNot availableN/A

Comparative Pharmacological Activities: A Field in Need of Further Exploration

The pharmacological activities of lupanine and this compound have been investigated to some extent, but direct comparative studies are scarce. The available information suggests they may have distinct, as well as overlapping, biological effects.

Lupanine:

  • Hypoglycemic Activity: Lupanine has been shown to improve glucose homeostasis by influencing KATP channels and increasing insulin gene expression[2]. In a study evaluating the effects of several quinolizidine alkaloids on insulin release, 0.5 mM lupanine increased insulin secretion at high glucose concentrations[5].

  • Central Nervous System Effects: As mentioned, lupanine exhibits a weak sedative effect[6].

This compound:

  • Effects on the Nervous System: It has been reported to inhibit transmission in involuntary ganglia[3].

  • Cardiovascular Effects: In isolated frog hearts, high doses (>10 mg/kg) of this compound arrested cardiac action in diastole and diminished coronary flow and contraction amplitude[3].

The Putative Role of the C13-Hydroxyl Group in Receptor Interactions

The hydroxyl group of this compound can act as a hydrogen bond donor, a feature absent in lupanine. This has the potential to create additional or different interactions with target receptors, potentially altering binding affinity and functional activity.

ReceptorInteraction cluster_0 Hypothetical Receptor Binding Site cluster_1 Lupanine cluster_2 This compound Amino Acid Residue 1 Amino Acid Residue 1 (H-bond acceptor) Amino Acid Residue 2 Amino Acid Residue 2 (Hydrophobic pocket) Lupanine Lupanine->Amino Acid Residue 2 Hydrophobic Interaction Hydroxylupanine Hydroxylupanine->Amino Acid Residue 1 Hydrogen Bond Hydroxylupanine->Amino Acid Residue 2 Hydrophobic Interaction

Conceptual diagram of potential differential receptor interactions.

Experimental Protocols for Comparative Analysis

To facilitate further research, this section provides detailed protocols for the extraction, quantification, and comparative bioactivity assessment of lupanine and this compound.

Differential Extraction and Quantification by HPLC-MS/MS

This protocol is designed for the simultaneous extraction and quantification of lupanine and this compound from a plant matrix, such as lupin seeds.

Materials:

  • Lupin seeds

  • Methanol

  • 0.1 M Hydrochloric acid

  • Ammonium hydroxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Lupanine and this compound analytical standards

  • HPLC-MS/MS system

Procedure:

  • Grind dried lupin seeds to a fine powder.

  • To 1 g of powdered material, add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction of the pellet with another 10 mL of methanol and combine the supernatants.

  • Evaporate the methanol under reduced pressure.

  • Redissolve the residue in 5 mL of 0.1 M HCl.

  • Wash the acidic solution with 5 mL of dichloromethane to remove non-polar compounds.

  • Make the aqueous phase alkaline (pH ~10) with ammonium hydroxide.

  • Extract the alkaloids with three portions of 5 mL of dichloromethane.

  • Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to dryness and reconstitute the residue in a known volume of methanol for HPLC-MS/MS analysis.

  • Prepare a calibration curve using analytical standards of lupanine and this compound.

  • Analyze the samples using an appropriate HPLC-MS/MS method with a C18 column and a gradient elution of acetonitrile and water with 0.1% formic acid.

ExtractionWorkflow Start Grind Lupin Seeds Extraction Methanolic Extraction Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Acidification Acid-Base Extraction Evaporation->Acidification Alkalinization Alkalinization & DCM Extraction Acidification->Alkalinization Drying Drying & Evaporation Alkalinization->Drying Analysis HPLC-MS/MS Analysis Drying->Analysis

Workflow for extraction and analysis of lupanine and this compound.
Comparative In Vitro Anti-inflammatory Activity Assay

This protocol describes a method to compare the anti-inflammatory activity of lupanine and this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • LPS from E. coli

  • Lupanine and this compound

  • Griess reagent

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare stock solutions of lupanine and this compound in DMEM.

  • Pre-treat the cells with various concentrations of lupanine or this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • After 24 hours, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage inhibition of NO production for each concentration of the test compounds compared to the LPS-only control.

  • Determine the IC₅₀ value for both lupanine and this compound.

Conclusion and Future Directions

Future research should focus on head-to-head comparisons of these two alkaloids in a variety of in vitro and in vivo models to elucidate their structure-activity relationships. Specifically, comparative studies on their effects on nicotinic acetylcholine receptors and other ion channels, as well as a broader screening for anti-inflammatory, analgesic, and other CNS activities, would be highly valuable. A comprehensive toxicological assessment of this compound is also warranted to establish a clear safety profile in comparison to lupanine. Such studies will be instrumental in unlocking the full therapeutic potential of these closely related natural products.

References

  • Bioaustralis Fine Chemicals. (n.d.). Hydroxylupanine. Retrieved from [Link]

  • Terrazas-García, M., et al. (2023). Combined Gamma Conglutin and Lupanine Treatment Exhibits In Vivo an Enhanced Antidiabetic Effect by Modulating the Liver Gene Expression Profile. Pharmaceuticals, 16(1), 117. [Link]

  • Petterson, D. S., et al. (1994). Disposition of lupanine and this compound in man. Xenobiotica, 24(10), 933-941. [Link]

  • Wiedemann, L. M., et al. (2015). Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression. PLoS One, 10(10), e0141628. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pothier, J., et al. (1998). A comparative study of the effects of sparteine, lupanine and lupin extract on the central nervous system of the mouse. Journal of Pharmacy and Pharmacology, 50(8), 949-954. [Link]

  • Kroc, M., et al. (2022). Identification of a new QTL associated to reduced quinolizidine alkaloid content in white lupin (Lupinus albus, L.) and development of ultra-low alkaloid recombinants by stacking with the pauper allele. Frontiers in Plant Science, 13, 959681. [Link]

  • Sweet Lupin Western Australia Inc. (2023). Lupin alkaloids – a scientific review. Retrieved from [Link]

Sources

Part 1: Mechanistic Foundations (The "Why" Behind the Protocol)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Extraction Protocols for Quinolizidine Alkaloids: A Comparative Technical Guide

Executive Summary Quinolizidine alkaloids (QAs)—including lupanine, sparteine, and cytisine—are bicyclic, tricyclic, or tetracyclic secondary metabolites predominantly found in the Fabaceae family (Lupinus, Cytisus, Sophora). For researchers and drug developers, the extraction challenge lies in the dual nature of QAs: they are thermally stable yet prone to N-oxidation, and their solubility shifts dramatically with pH.

This guide moves beyond generic extraction advice, offering a rigorous comparison of Ultrasound-Assisted Extraction (UAE), Supercritical Fluid Extraction (SFE), and Classical Soxhlet.[1] It synthesizes data regarding yield efficiency, solvent consumption, and scalability, grounded in the physicochemical reality of QAs (pKa


 9.0–11.0).

To design a self-validating extraction system, one must exploit the specific chemical behavior of QAs.

  • The pH Switch (Solubility Control):

    • Acidic State (pH < 6): Nitrogen atoms are protonated (

      
      ). QAs exist as salts, highly soluble in water or acidic alcohols, and insoluble in non-polar organic solvents (hexane, chloroform).
      
    • Basic State (pH > 10): Nitrogen is deprotonated (Free Base). QAs become lipophilic, soluble in organic solvents (DCM, ether, hexane) and supercritical CO

      
      .
      
    • Application: This switch is the core of purification. A crude extraction (regardless of method) is often followed by an Acid-Base partitioning step to isolate alkaloids from co-extracted fats and polyphenols.

  • Mass Transfer Dynamics:

    • QAs are often sequestered in vacuoles or bound to cell wall polysaccharides.

    • UAE uses acoustic cavitation to disrupt cell walls, accelerating release.

    • SFE relies on the diffusivity of supercritical CO

      
      , which must be modified with a polar co-solvent (e.g., ethanol) to solvate the relatively polar QAs.
      

Part 2: Comparative Analysis of Methods

The following comparison is based on extraction efficiency data from Lupinus and Sophora species matrices.

Performance Metrics Table
FeatureUltrasound-Assisted (UAE) Supercritical Fluid (SFE-CO

)
Soxhlet Extraction
Target Matrix Lupinus, Sophora, CytisusHigh-value Pharma GradeBenchmarking / Total Yield
Yield Efficiency High (Comparable to Soxhlet)Medium-High (Requires Modifier)High (Standard Reference)
Extraction Time 30 – 60 min2 – 3 hours12 – 24 hours
Solvent Usage Moderate (mL/g)Very Low (Green)High (Continuous Reflux)
Selectivity Low (Extracts other polar solids)High (Tunable density)Low (Exhaustive)
Thermal Risk Low (if Temp < 50°C)Very LowHigh (Prolonged boiling)
Key Limitation Requires filtration/centrifugation stepsHigh Equipment CapExSolvent waste & Time
Critical Evaluation
  • UAE (The Modern Standard): Research on Lupinus angustifolius demonstrates that UAE with 80% methanol achieves equilibrium in 60 minutes , significantly outperforming mechanical shaking (180 min) and matching Soxhlet yields without the thermal degradation risk [1].

  • SFE (The Green Alternative): Pure CO

    
     is too non-polar to extract QAs effectively. However, SFE with 10-20% Ethanol co-solvent  at 27-30 MPa yields ~39 mg/g of alkaloids from Lupinus mutabilis, comparable to aqueous extraction but reducing processing time from days to hours [2].
    
  • Soxhlet: While robust, it is now considered obsolete for high-throughput screening due to excessive solvent consumption and energy costs. It remains useful strictly as a reference method to define "100% extractable matter."

Part 3: Deep-Dive Experimental Protocols

Protocol A: Optimized Ultrasound-Assisted Extraction (UAE)

Best for: Routine analysis, high-throughput screening, and lab-scale isolation.

Reagents: Methanol (HPLC Grade), 1M HCl, 0.5M NaOH.

  • Pre-treatment: Grind dried seeds/leaves to a fine powder (< 0.5 mm) to maximize surface area.

  • Extraction:

    • Weigh 1.0 g of sample into a centrifuge tube.

    • Add 20 mL of 80% Methanol (aq) . Note: 80% MeOH is proven more efficient than Acetonitrile for QAs [1].[2]

    • Sonicate at 40 kHz (approx. 100-200 W) for 60 minutes . Maintain temperature < 45°C using a water bath to prevent degradation.

  • Separation: Centrifuge at 4000 rpm for 10 minutes. Collect supernatant.

  • Re-extraction (Validation Step): Resuspend the pellet in 10 mL solvent, sonicate for 30 min, and combine supernatants. This ensures >95% recovery.[3]

  • Purification (Acid-Base Workup):

    • Evaporate MeOH under reduced pressure.[4]

    • Acidify residue with 15 mL 0.5 M HCl (pH ~2). Wash with Hexane (discard Hexane) to remove lipids.

    • Basify aqueous phase with 25% NH

      
      OH  or NaOH to pH 10–12.
      
    • Extract 3x with Dichloromethane (DCM).

    • Dry DCM layer over anhydrous Na

      
      SO
      
      
      
      and evaporate to obtain Total Quinolyzidine Alkaloids (TQA).
Protocol B: Supercritical Fluid Extraction (SFE) with Co-Solvent

Best for: Green chemistry compliance, solvent-free final products, and selective fractionation.

Equipment: SFE System (e.g., Waters, Thar). Parameters:

  • Fluid: CO

    
     + 15% Ethanol (v/v)  as modifier.
    
  • Pressure: 300 bar (30 MPa). Higher pressure increases CO

    
     density and solvating power.
    
  • Temperature: 50°C.

  • Flow Rate: 15–20 g/min (system dependent).

Workflow:

  • Load extraction vessel with 10 g dried, ground matrix mixed with inert glass beads (to prevent channeling).

  • Static Phase: Pressurize and hold for 10 minutes to allow solvent penetration.

  • Dynamic Phase: Flow CO

    
    /Ethanol for 120 minutes.
    
  • Collection: Depressurize into a collection vial. The CO

    
     evaporates instantly, leaving a concentrated ethanolic extract.
    
  • Note: SFE extracts are often cleaner than UAE extracts, requiring less downstream cleanup.

Part 4: Visualization of Workflows

Figure 1: Acid-Base Fractionation Logic

This diagram illustrates the critical purification pathway applicable to crude extracts from UAE or Soxhlet.

AcidBaseExtraction Raw Crude Plant Extract (Contains Alkaloids, Fats, Sugars) Acidify ADD ACID (1M HCl) pH < 3 Raw->Acidify Partition1 Liquid-Liquid Partition (Aq. Acid vs. Organic Solvent) Acidify->Partition1 OrgLayer1 Organic Layer (Fats, Chlorophyll, Neutral compounds) Partition1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Alkaloid Salts - Water Soluble) Partition1->AqLayer1 Keep Basify ADD BASE (NH4OH/NaOH) pH > 11 AqLayer1->Basify Partition2 Liquid-Liquid Partition (Aq. Base vs. DCM/CHCl3) Basify->Partition2 AqLayer2 Aqueous Layer (Sugars, Polar impurities) Partition2->AqLayer2 Discard OrgLayer2 Organic Layer (Free Base Alkaloids) Partition2->OrgLayer2 Keep Final Evaporate Solvent > 98% Purity TQA OrgLayer2->Final

Caption: Chemical fractionation workflow exploiting the pH-dependent solubility switch of Quinolizidine Alkaloids.

Figure 2: Method Decision Matrix

A guide to selecting the appropriate method based on research constraints.

DecisionMatrix Start Select Extraction Goal Q1 Is Green/Solvent-Free critical? Start->Q1 SFE USE SFE (CO2 + EtOH) High Selectivity, High Cost Q1->SFE Yes Q2 Is Throughput/Speed critical? Q1->Q2 No UAE USE UAE (80% MeOH) High Yield, Fast (60 min) Q2->UAE Yes Sox USE SOXHLET Benchmark, Slow (24h) Q2->Sox No (Reference Lab)

Caption: Decision tree for selecting extraction methodology based on operational priorities.

References

  • Kim, M. J., et al. (2020). Rapid and Simultaneous Quantification of Five Quinolizidine Alkaloids in Lupinus angustifolius L. and Its Processed Foods by UPLC–MS/MS. ACS Omega. Available at: [Link]

  • Mellado-Carretero, J., et al. (2021). Supercritical fluid extraction with cosolvent of alkaloids from Lupinus mutabilis Sweet and comparison with conventional method.[5] Journal of Food Process Engineering. Available at: [Link]

  • Villalobos-Cornelio, O., et al. (2020). Effect of Ultrasound Application on Protein Yield and Fate of Alkaloids during Lupin Alkaline Extraction Process. Foods. Available at: [Link]

  • Buitrago, A., et al. (2021). Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins. Plants. Available at: [Link]

Sources

A Comparative Guide to Topoisomerase Inhibitors: Evaluating 13-Hydroxylupanine Against Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, DNA topoisomerases remain a critical target. These essential enzymes resolve topological challenges in the genome during key cellular processes like replication and transcription. Their inhibition can lead to catastrophic DNA damage and, ultimately, cell death, a principle harnessed by numerous successful chemotherapeutic agents. This guide provides a comparative overview of the biological activity of the natural alkaloid 13-Hydroxylupanine, a putative topoisomerase I inhibitor, alongside the well-established clinical topoisomerase inhibitors: camptothecin (a Topoisomerase I inhibitor), and etoposide and doxorubicin (Topoisomerase II inhibitors).

This document will delve into the mechanisms of action of these compounds, present available comparative data, and provide detailed protocols for the key assays used to evaluate their efficacy.

The Central Role of Topoisomerases in Cellular Function

DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA.[1] They are broadly classified into two types:

  • Topoisomerase I (Top1): Induces transient single-strand breaks in the DNA backbone, allowing for the relaxation of supercoiled DNA. This process is vital for relieving torsional stress during replication and transcription.[1]

  • Topoisomerase II (Top2): Creates transient double-strand breaks, enabling the passage of another DNA duplex through the break. This activity is crucial for decatenating intertwined daughter chromosomes after replication and for managing DNA tangles.

The indispensable nature of these enzymes in proliferating cells, particularly cancer cells with their high rates of replication, makes them prime targets for therapeutic intervention.

This compound: An Emerging Quinolizidine Alkaloid

This compound is a quinolizidine alkaloid found in various species of the Lupinus genus (lupins).[2] While some sources suggest its potential as a DNA topoisomerase I inhibitor, publicly available, peer-reviewed experimental data quantifying this specific activity is currently limited. Extracts containing this compound have demonstrated antimicrobial activity.[3] Further research is required to definitively characterize its mechanism and potency as a topoisomerase inhibitor and to evaluate its cytotoxic effects against cancer cell lines.

Established Topoisomerase Inhibitors: Mechanisms of Action

A meaningful comparison with this compound necessitates a thorough understanding of the benchmark inhibitors.

Camptothecin: The Archetypal Topoisomerase I Poison

Camptothecin, a natural alkaloid isolated from the bark of Camptotheca acuminata, is a potent and specific inhibitor of Topoisomerase I.[4] Its mechanism of action is a classic example of a "topoisomerase poison."

  • Mechanism: Camptothecin does not bind to the free enzyme or to DNA alone. Instead, it intercalates into the transient "cleavable complex" formed between Topoisomerase I and DNA. This binding event stabilizes the complex, preventing the religation of the single-strand break.[1] When a replication fork collides with this stabilized complex, the single-strand break is converted into a permanent and lethal double-strand break, triggering apoptosis.[1]

Etoposide and Doxorubicin: Potent Topoisomerase II Inhibitors

Etoposide, a semi-synthetic derivative of podophyllotoxin, and Doxorubicin, an anthracycline antibiotic, are mainstays in chemotherapy regimens that target Topoisomerase II.[5]

  • Mechanism of Etoposide: Similar to camptothecin, etoposide is a topoisomerase poison. It stabilizes the covalent complex between Topoisomerase II and DNA after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and the induction of apoptosis.[6]

  • Mechanism of Doxorubicin: Doxorubicin also functions as a Topoisomerase II poison by stabilizing the cleavable complex.[7] Additionally, it intercalates into the DNA, which can inhibit DNA and RNA synthesis, and it can generate reactive oxygen species that contribute to its cytotoxicity.[7]

Head-to-Head Comparison: What the Data Reveals

A direct, quantitative comparison of this compound with established inhibitors is challenging due to the current absence of specific IC50 values for its topoisomerase I inhibition and limited cytotoxicity data in the public domain. The following table summarizes the known characteristics of the comparator compounds.

InhibitorTargetMechanism of ActionTypical IC50 (Topoisomerase Assay)Typical Cytotoxicity (IC50)
This compound Topoisomerase I (putative)Not fully characterizedData not availableData not available
Camptothecin Topoisomerase IPoison - Stabilizes the cleavable complex~1-10 µM (in vitro relaxation assay)nM to low µM range in various cancer cell lines
Etoposide Topoisomerase IIPoison - Stabilizes the cleavable complex~50-100 µM (in vitro decatenation assay)Low µM range in various cancer cell lines
Doxorubicin Topoisomerase IIPoison - Stabilizes the cleavable complex; DNA intercalation; ROS generation~1-10 µM (in vitro decatenation assay)nM to low µM range in various cancer cell lines

Experimental Protocols for Evaluating Topoisomerase Inhibitors

The following are detailed, step-by-step methodologies for the key biochemical assays used to characterize topoisomerase inhibitors.

Topoisomerase I DNA Relaxation Assay

This assay is the gold standard for identifying inhibitors of Topoisomerase I. It measures the conversion of supercoiled plasmid DNA to its relaxed form.

Principle: Supercoiled DNA has a more compact structure and migrates faster through an agarose gel than its relaxed counterpart. Topoisomerase I relaxes supercoiled DNA, causing it to migrate more slowly. An effective inhibitor will prevent this relaxation, resulting in the persistence of the faster-migrating supercoiled DNA band.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

    • Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of ~20 µg/mL

    • Test compound (e.g., this compound, camptothecin) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture. The amount of enzyme should be empirically determined to achieve complete relaxation of the substrate in the absence of an inhibitor within the incubation time.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.

  • Protein Digestion: Add proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes to remove the enzyme.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Run the gel at a constant voltage until adequate separation of the supercoiled and relaxed DNA is achieved. Visualize the DNA bands under UV light.

Expected Results:

  • No Enzyme Control: A single, fast-migrating band of supercoiled DNA.

  • Enzyme Control (No Inhibitor): A single, slow-migrating band of relaxed DNA.

  • Effective Inhibitor: A dose-dependent preservation of the supercoiled DNA band.

TopoI_Relaxation_Assay cluster_0 Reaction Components cluster_1 Assay Workflow cluster_2 Expected Results Buffer 10x Buffer Incubation Incubate at 37°C Buffer->Incubation DNA Supercoiled DNA DNA->Incubation Inhibitor Test Compound Inhibitor->Incubation Enzyme Topo I Enzyme Enzyme->Incubation Termination Stop Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization UV Visualization Electrophoresis->Visualization Result1 Control: Relaxed DNA Visualization->Result1 No Inhibition Result2 Inhibitor: Supercoiled DNA Visualization->Result2 Inhibition

Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.

Topoisomerase II Decatenation Assay

This assay is used to identify inhibitors of Topoisomerase II by measuring the release of individual circular DNA molecules from a catenated network.

Principle: Kinetoplast DNA (kDNA), isolated from the mitochondria of trypanosomes, is a network of thousands of interlocked circular DNA molecules. Topoisomerase II can decatenate this network into individual, monomeric circles. An inhibitor will prevent this decatenation, leaving the kDNA network intact.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • 10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M NaCl, 100 mM MgCl2, 10 mM DTT, 300 µg/mL BSA)

    • kDNA to a final concentration of ~10 µg/mL

    • ATP to a final concentration of 1 mM

    • Test compound (e.g., etoposide, doxorubicin) at various concentrations. Include a vehicle control.

    • Nuclease-free water to the final reaction volume.

  • Enzyme Addition: Add purified human Topoisomerase II enzyme.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Protein Digestion: As described for the Topoisomerase I assay.

  • Agarose Gel Electrophoresis: Load samples onto a 1% agarose gel containing a DNA stain.

  • Visualization: Visualize the DNA bands under UV light.

Expected Results:

  • No Enzyme Control: A band of high molecular weight kDNA that remains in the well.

  • Enzyme Control (No Inhibitor): A fast-migrating band of decatenated, monomeric circular DNA.

  • Effective Inhibitor: A dose-dependent retention of the kDNA in the well.

TopoII_Decatenation_Assay cluster_0 Reaction Components cluster_1 Assay Workflow cluster_2 Expected Results Buffer 10x Buffer Incubation Incubate at 37°C Buffer->Incubation kDNA kDNA kDNA->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Enzyme Topo II Enzyme Enzyme->Incubation Termination Stop Reaction Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization UV Visualization Electrophoresis->Visualization Result1 Control: Decatenated DNA Visualization->Result1 No Inhibition Result2 Inhibitor: Catenated kDNA Visualization->Result2 Inhibition

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Cellular Cytotoxicity Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for evaluating the therapeutic potential of a compound.

Principle: These assays measure the ability of a compound to kill cancer cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Downstream Effects

The induction of DNA damage by topoisomerase inhibitors triggers a cascade of cellular responses, primarily through the activation of DNA damage response (DDR) pathways.

DDR_Pathway TopoInhibitor Topoisomerase Inhibitor CleavableComplex Stabilized Cleavable Complex TopoInhibitor->CleavableComplex DSB DNA Double-Strand Breaks CleavableComplex->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response Pathway Induced by Topoisomerase Inhibitors.

Conclusion and Future Perspectives

Established topoisomerase inhibitors like camptothecin, etoposide, and doxorubicin are powerful tools in the anti-cancer arsenal, with well-defined mechanisms of action. While this compound has been identified as a potential Topoisomerase I inhibitor, further rigorous investigation is necessary to validate this claim and quantify its activity. Future studies should focus on:

  • Biochemical Characterization: Determining the IC50 of this compound in Topoisomerase I relaxation assays and elucidating whether it acts as a poison or a catalytic inhibitor.

  • Cellular Efficacy: Evaluating the cytotoxicity of this compound across a panel of cancer cell lines to determine its IC50 values and compare its potency to existing drugs.

  • Mechanism of Action Studies: Investigating the downstream cellular effects of this compound treatment, including cell cycle arrest and apoptosis induction.

The exploration of novel scaffolds for topoisomerase inhibition, such as that potentially offered by this compound, remains a promising avenue for the development of next-generation anticancer therapeutics.

References

  • Bioaustralis Fine Chemicals. Hydroxylupanine. [Link]

  • MDPI. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. [Link]

  • National Institutes of Health. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. [Link]

  • National Institutes of Health. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • MDPI. Friends or Foes? Cytotoxicity, HPTLC and NMR Analyses of Some Important Naturally Occurring Hydroxyanthraquinones. [Link]

  • National Center for Biotechnology Information. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs. [Link]

  • MDPI. Critical Review on the Anti-Tumor Activity of Bioactive Compounds from Edible and Medicinal Mushrooms over the Last Five Years. [Link]

  • National Institutes of Health. The Antitumor Effect and Mechanism of Total Flavonoids From Coreopsis Tinctoria Nutt (Snow Chrysanthemum) on Lung Cancer Using Network Pharmacology and Molecular Docking. [Link]

  • YouTube. Human Topoisomerase I Assay Kit: Application and Use. [Link]

  • National Institutes of Health. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. [Link]

  • National Center for Biotechnology Information. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop's utilization and breeding. [Link]

  • Inspiralis. Human Topoisomerase II Relaxation Assay. [Link]

  • National Center for Biotechnology Information. The benzylisoquinoline alkaloids, berberine and coptisine, act against camptothecin-resistant topoisomerase I mutants. [Link]

  • ResearchGate. Cytotoxicity (IC50, µg/mL) of different tested compounds against human... [Link]

  • PubMed. Novel mechanism of cellular DNA topoisomerase II inhibition by the pyranonaphthoquinone derivatives alpha-lapachone and beta-lapachone. [Link]

  • Frontiers. A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus. [Link]

  • PubMed. Topoisomerase I inhibitors: Challenges, progress and the road ahead. [Link]

  • ResearchGate. DNA topoisomerase relaxation assays. (a) DNA topo I relaxation assay.... [Link]

  • Wikipedia. Topoisomerase inhibitor. [Link]

  • MDPI. Natural and Synthetic Lactones Possessing Antitumor Activities. [Link]

  • Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

  • National Institutes of Health. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol. [Link]

  • Royal Society of Chemistry. Selective inhibition of bacterial topoisomerase I by alkynyl-bisbenzimidazoles. [Link]

  • ProFoldin. Human DNA Topoisomerase I Assay Kits. [Link]

  • ResearchGate. Quinolizidine alkaloids and phomopsins in lupin seeds and lupin containing food. [Link]

  • Eurofins. Analysis of quinolizidine alkaloids in lupins and lupin products. [Link]

  • ResearchGate. Role of etoposide as DNA topoisomerase II inhibitor. [Link]

  • ResearchGate. Molecular mechanism of action of doxorubicin (TOPIIA-topoisomerase II,...). [Link]

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A Comparative Analysis of the Antimicrobial Efficacy of Lupin Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In an era marked by the escalating threat of antimicrobial resistance, the scientific community is actively exploring natural compounds as a promising frontier for novel therapeutic agents. Among these, quinolizidine alkaloids derived from lupin (genus Lupinus) have garnered considerable attention for their notable biological activities, including potent antimicrobial effects. This guide offers a comprehensive comparative study of the antimicrobial properties of the principal lupin alkaloids—lupanine, sparteine, and lupinine—designed to provide researchers, scientists, and drug development professionals with a consolidated resource of experimental data, mechanistic insights, and standardized protocols.

Introduction to Lupin Alkaloids as Antimicrobial Agents

Lupin alkaloids are secondary metabolites that serve as a chemical defense for the plant against herbivores and microbial pathogens.[1][2] The primary quinolizidine alkaloids, including lupanine, sparteine, and lupinine, are found in varying concentrations across different Lupinus species such as L. albus, L. luteus, and L. angustifolius.[1] Their broad-spectrum antimicrobial activity against both pathogenic bacteria and fungi positions them as compelling candidates for further investigation in the quest for new anti-infective drugs.[1][2][3]

Comparative Antimicrobial Spectrum and Potency

The antimicrobial efficacy of lupin alkaloids is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A comprehensive review of available literature allows for a comparative analysis of the MIC values of lupanine, sparteine, and lupinine against a panel of clinically relevant bacteria and fungi.

It is important to note that much of the existing research has been conducted using alkaloid extracts from various lupin species. While these studies provide valuable insights into the overall antimicrobial potential, the precise contribution of each individual alkaloid can vary. The data presented below is a synthesis of findings from studies on both extracts and, where available, purified compounds.

Table 1: Comparative In Vitro Activity (MIC) of Lupin Alkaloid Extracts and Purified Alkaloids Against Selected Microorganisms
MicroorganismLupanine (or lupanine-rich extract)Sparteine (or sparteine-rich extract)Lupinine (or lupinine-rich extract)Gentamicin (Antibacterial Control)Fluconazole (Antifungal Control)
Gram-Positive Bacteria
Staphylococcus aureus125 - 500 µg/mL[4]125 - 500 µg/mL[4]5 - 10 mM[5]0.5 - 4 µg/mL[6][7]N/A
Gram-Negative Bacteria
Pseudomonas aeruginosa125 - 500 µg/mL[1][4]125 - 500 µg/mL[4]>10 mM[5]1 - 8 µg/mL[6]N/A
Klebsiella pneumoniae<100 µg/mL[1]Not widely reportedNot widely reported0.25 - 2 µg/mLN/A
Fungi
Candida albicansModerately active[4]Moderately active[4]Moderately active[4]N/A0.25 - 2 µg/mL[8][9]
Fusarium oxysporumActive[2]Active[2]Active[2]N/ANot widely reported

Note: Data for lupinine was reported in mM; conversion to µg/mL depends on the specific salt form used.

Key Observations:

  • Broad-Spectrum Activity: Lupin alkaloids generally exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Variable Potency: The potency of lupin alkaloids is generally lower than that of conventional antibiotics like gentamicin. However, their efficacy against challenging pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae is noteworthy.[1][4]

  • Lupinine's Potential: Limited studies on purified lupinine suggest it may have particularly strong bactericidal effects, especially against certain Gram-positive bacteria.[5]

  • Antifungal Action: Quinolizidine-rich extracts have demonstrated significant inhibition of fungal mycelial growth, indicating their potential as antifungal agents.[2]

Unraveling the Mechanism of Action

The antimicrobial activity of lupin alkaloids is primarily attributed to their ability to disrupt the integrity and function of microbial cell membranes. This mechanism is advantageous as it is less likely to induce resistance compared to agents that target specific enzymes.

Bacterial Cell Membrane Disruption

The prevailing hypothesis for the antibacterial action of lupin alkaloids involves their interaction with the bacterial cell membrane, leading to a cascade of detrimental effects.

cluster_membrane Bacterial Cell Membrane lupin_alkaloid Lupin Alkaloid membrane_intercalation Intercalation into Lipid Bilayer lupin_alkaloid->membrane_intercalation Initial Interaction membrane_destabilization Membrane Destabilization membrane_intercalation->membrane_destabilization increased_permeability Increased Permeability membrane_destabilization->increased_permeability ion_leakage Leakage of Ions (K+, Na+) increased_permeability->ion_leakage membrane_potential_dissipation Dissipation of Membrane Potential increased_permeability->membrane_potential_dissipation atp_depletion ATP Depletion ion_leakage->atp_depletion cell_death Bacterial Cell Death atp_depletion->cell_death membrane_potential_dissipation->atp_depletion

Caption: Proposed mechanism of bacterial cell membrane disruption by lupin alkaloids.

Experimental evidence from studies on related compounds like lupinifolin demonstrates that these molecules can rupture the bacterial cell membrane and wall.[10] This leads to increased membrane permeability, loss of salt tolerance, and ultimately, cell death.[11] This disruption of the membrane's physical integrity also dissipates the proton motive force, which is crucial for ATP synthesis and other essential cellular processes.

Antifungal Mechanism: Targeting Ergosterol Biosynthesis

In fungi, a plausible mechanism of action for lupin alkaloids is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to increased membrane fluidity and permeability, ultimately compromising fungal cell viability. This is the same pathway targeted by the widely used azole class of antifungal drugs.

cluster_ergosterol Fungal Ergosterol Biosynthesis Pathway squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Multiple Steps disrupted_membrane Disrupted Fungal Cell Membrane ergosterol->disrupted_membrane Incorporation into Membrane (Inhibited) enzyme 14-α-demethylase (CYP51) lupin_alkaloid Lupin Alkaloid lupin_alkaloid->enzyme Inhibition fungal_death Fungal Cell Death disrupted_membrane->fungal_death

Caption: Postulated inhibition of the fungal ergosterol biosynthesis pathway by lupin alkaloids.

Other Potential Mechanisms

Beyond membrane disruption, other mechanisms may contribute to the antimicrobial effects of lupin alkaloids. These include:

  • Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids have been shown to interfere with these fundamental cellular processes.

  • Inhibition of Bacterial Metabolism: Alkaloids can disrupt key metabolic pathways, leading to a bacteriostatic or bactericidal effect.

  • Synergistic Effects: Lupin alkaloids have the potential to act synergistically with conventional antibiotics, enhancing their efficacy and potentially overcoming resistance mechanisms.[12]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of results, it is imperative to adhere to standardized protocols for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[13][14][15]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents. The following is a generalized protocol adapted for testing natural products like lupin alkaloids.

start Start prep_alkaloid Prepare Stock Solution of Lupin Alkaloid (e.g., in DMSO) start->prep_alkaloid serial_dilution Perform 2-fold Serial Dilutions of Alkaloid in Microtiter Plate (e.g., 100 µL/well) prep_alkaloid->serial_dilution inoculate Inoculate Microtiter Plate with Microbial Suspension (e.g., 100 µL/well) serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate controls Include Positive (no drug) and Negative (no microbe) Controls inoculate->controls incubate Incubate at 37°C for 18-24h (bacteria) or 25-30°C for 24-48h (fungi) controls->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

Sources

A Researcher's Guide to Validating the Mechanism of Action of 13-Hydroxylupanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and validate the mechanism of action (MOA) for the quinolizidine alkaloid, 13-Hydroxylupanine. As a natural product with a range of reported biological activities—from antimicrobial and antioxidant effects to neuromuscular blockade—a systematic and rigorous validation of its molecular interactions is paramount for any future therapeutic development.[1][2] This document eschews a rigid template, instead presenting a logical, multi-phase workflow designed to build a robust, evidence-based understanding of how this compound functions at the molecular, cellular, and systemic levels.

Phase 1: Deconvolution of Broad Bioactivity – From Phenotype to Putative Targets

The initial challenge with many natural products, including this compound, is the breadth of their reported effects. Early reports indicate it blocks ganglionic transmission, decreases cardiac contractility, and contracts uterine smooth muscle.[3][4] More recent findings suggest it may also act as a DNA topoisomerase I inhibitor.[5] This diversity necessitates an initial phase of broad, unbiased screening to generate testable hypotheses. The causality behind this approach is simple: without a clear, pre-defined target, we must first cast a wide net to identify the most promising molecular pathways and interactions for deeper investigation.

Experimental Workflow: Initial Screening

The following workflow outlines a logical progression from broad phenotypic observation to the identification of high-probability molecular targets.

G cluster_0 Phase 1: Hypothesis Generation A This compound B Phenotypic Screening (e.g., High-Content Imaging, Cell Viability Assays) A->B Observe cellular effect C Broad Target Panel Screening (Receptor & Enzyme Libraries) A->C Test against known targets D In Silico Analysis (Molecular Docking, Target Prediction) A->D Predict interactions E Identification of Putative Targets (e.g., nAChRs, Cardiac Ion Channels, Topoisomerase I) B->E Synthesize data C->E Synthesize data D->E Synthesize data

Caption: Phase 1 workflow for identifying putative molecular targets.

1.1. Cell-Based Phenotypic Screening

The logical first step is to observe the compound's effect on whole cells. High-content imaging across various human cell lines (e.g., neuronal, cardiac, and cancer cell lines) can reveal effects on morphology, cell cycle, apoptosis, and organelle health. This provides unbiased, functional data that can point towards a general mechanism (e.g., cytotoxicity, neurite outgrowth modulation, etc.).

1.2. In Vitro Target Panel Screening

Simultaneously, a target-based approach provides direct, albeit preliminary, evidence of molecular interaction. Commercial services offer screening panels that test a compound against hundreds of known G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes in cell-free activity or binding assays. Given the reports of ganglionic blockade and cardiac effects, a panel focused on neurotransmitter receptors (especially nicotinic acetylcholine receptors, nAChRs) and cardiac ion channels would be a rational starting point.[1][3]

1.3. In Silico Target Prediction

Computational methods can complement experimental screening. Molecular docking simulations can predict the binding affinity of this compound's structure against crystal structures of potential targets like nAChRs or DNA topoisomerase I. This approach helps to prioritize experimental validation and can suggest specific binding sites.

Phase 2: Rigorous Target Validation and Pathway Elucidation

Confirming Direct Molecular Interaction: In Vitro Binding Assays

The first question to answer is whether this compound physically binds to its putative target. This is a critical, self-validating step; without direct binding, any observed downstream effects could be indirect or off-target.

Comparison of Binding Assay Techniques

TechniquePrincipleKey OutputAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a target-immobilized sensor chip.Binding Affinity (KD), On/Off Rates (kon/koff)Label-free, real-time kinetics.Requires target immobilization, can be costly.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding in solution.Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH)Label-free, solution-based, provides thermodynamic data.Requires large amounts of pure protein.
Radioligand Binding Assay Measures the displacement of a known radioactive ligand from the target by the test compound.Inhibitory Affinity (Ki)High sensitivity, well-established for receptors.Requires a suitable radioligand, involves radioactivity.

Protocol: Competitive Radioligand Binding Assay for nAChRs

This protocol describes a method to determine if this compound binds to a specific nicotinic acetylcholine receptor (nAChR) subtype.

  • Preparation : Prepare cell membrane fractions from a cell line stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Reaction Mixture : In a 96-well plate, combine:

    • Membrane preparation (50-100 µg protein).

    • A fixed, low concentration of a suitable radioligand (e.g., [³H]-Epibatidine).

    • Increasing concentrations of this compound (e.g., 1 nM to 1 mM).

    • Control wells: "Total binding" (no competitor) and "Non-specific binding" (excess of a known nAChR ligand like nicotine).

  • Incubation : Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting : Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis : Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).

Validating Functional Consequences: Cellular and Ex Vivo Assays

Binding does not equal function. An essential next step is to demonstrate that the binding of this compound to its target leads to a measurable biological response.

A. Cellular Functional Assays:

  • For Ion Channels (e.g., nAChRs) : Use patch-clamp electrophysiology on cells expressing the target receptor to measure changes in ion currents in the presence of this compound. This provides definitive evidence of channel modulation (activation or inhibition).

  • For Enzymes (e.g., DNA Topoisomerase I) : Perform a DNA relaxation assay. Incubate supercoiled plasmid DNA with purified topoisomerase I and varying concentrations of this compound. Analyze the DNA topology via agarose gel electrophoresis. Inhibition of the enzyme will result in less relaxed (i.e., more supercoiled) DNA.[5]

B. Downstream Signaling Pathway Analysis:

Confirming target engagement should be followed by mapping the downstream consequences. This provides a more complete picture of the MOA.

G cluster_0 Hypothetical nAChR Blockade Pathway A Acetylcholine B Nicotinic ACh Receptor (Ganglionic Subtype) A->B Binds D Ion Channel Opening (Na⁺, K⁺, Ca²⁺ influx) B->D C This compound C->B Blocks E Membrane Depolarization D->E F Action Potential Firing E->F G Neurotransmitter Release F->G

Caption: Hypothetical signaling pathway for nAChR blockade.

  • Western Blotting : If the target receptor is known to activate specific kinases, use Western blotting to probe for changes in the phosphorylation status of downstream proteins (e.g., ERK, Akt) after treating cells with this compound.

  • Reporter Gene Assays : Use a cell line containing a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the signaling pathway of interest. A change in reporter signal indicates pathway modulation.

Phase 3: In Vivo Confirmation and Comparison with Alternatives

The final phase of validation involves demonstrating that the MOA identified in vitro is relevant in a complex biological system and comparing its effects to established drugs.

Comparison with Reference Compounds

A powerful validation strategy is to compare the biological fingerprint of this compound with that of a "gold standard" drug known to act on the hypothesized target.

Hypothetical Comparison Data

ParameterThis compoundHexamethonium (Known Ganglion Blocker)Topotecan (Known Topo I Inhibitor)
nAChR Binding (Ki) 1.2 µM0.8 µM> 100 µM
Topo I Inhibition (IC₅₀) 5.5 µM> 100 µM0.2 µM
Blood Pressure Reduction (ED₅₀, Rat) 10 mg/kg5 mg/kgNot Active
Tumor Growth Inhibition (Xenograft) 25% at 50 mg/kg0%60% at 10 mg/kg

This comparative data allows researchers to contextualize the potency and specificity of this compound. If its profile closely matches a known ganglionic blocker in relevant assays but not a topoisomerase inhibitor, it provides strong evidence for the former as its primary mechanism of action for the observed cardiovascular effects.

In Vivo Model Selection

The choice of animal model must be directly informed by the in vitro results.[6]

  • For Ganglionic Blockade : Anesthetized rodent models are suitable. Measure blood pressure and heart rate responses to autonomic challenges (e.g., injection of a ganglionic stimulant like DMPP) before and after administration of this compound. A blockade of the response would confirm the in vitro findings.

  • For Cardiac Effects : Use isolated heart preparations (Langendorff model) to study direct effects on contractility and heart rate without confounding systemic factors.[1]

  • For Anticancer Activity : If topoisomerase inhibition is confirmed in vitro, a tumor xenograft model using a relevant cancer cell line is necessary to evaluate in vivo efficacy.[5]

Protocol: Isolated Guinea Pig Ileum for Smooth Muscle Activity

This ex vivo protocol can validate effects on smooth muscle, potentially mediated by ganglionic blockade.

  • Tissue Preparation : Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

  • Mounting : Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Transducer : Attach one end of the tissue to an isometric force transducer to record contractions. Apply a resting tension of ~1 g.

  • Equilibration : Allow the tissue to equilibrate for 60 minutes, replacing the buffer every 15 minutes.

  • Experiment :

    • Induce contractions with a known agonist (e.g., acetylcholine or a field stimulation that activates intrinsic neurons).

    • After washing and recovery, incubate the tissue with this compound for 20-30 minutes.

    • Re-administer the agonist. A reduction in the contractile response would indicate an inhibitory effect of this compound on neuronal transmission or directly on the smooth muscle.

  • Analysis : Quantify the percentage inhibition of the contractile response at various concentrations of this compound to generate a dose-response curve.

Conclusion

Validating the mechanism of action of a compound like this compound is a systematic process of building a layered, self-reinforcing argument. It begins with broad screening to generate hypotheses, moves to rigorous in vitro assays to confirm direct target interaction and functional consequences, and culminates in ex vivo and in vivo models that demonstrate physiological relevance. By integrating data from computational, biochemical, cellular, and whole-organism studies, and by constantly comparing against established reference compounds, researchers can move from a collection of observed activities to a validated, trustworthy, and authoritative understanding of a compound's mechanism of action.

References

  • MedchemExpress.com. Alkaloid - this compound. [URL: https://www.medchemexpress.com/13-hydroxylupanine.html]
  • MedchemExpress.com. Alkaloid - this compound hydrochloride. [URL: https://www.medchemexpress.com/13-hydroxylupanine-hydrochloride.html]
  • Bioaustralis Fine Chemicals. Hydroxylupanine. [URL: https://www.bioaustralis.com/product/b-h1961]
  • Patil, S. B., et al. (2020). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. International Journal of Pharmaceutical Research. [URL: https://ijpronline.com/ViewArticle.aspx?Vol=12&Issue=3&ArticleID=13840]
  • MDPI. (2022). Molecular Mechanistic Pathways Targeted by Natural Compounds in the Prevention and Treatment of Diabetic Kidney Disease. Molecules. [URL: https://www.mdpi.com/1420-3049/27/23/8357]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5459919, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13-Hydroxylupanine]
  • ResearchGate. (2023). In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. [URL: https://www.researchgate.net/publication/367104990_In-vivo_Models_as_a_System_for_the_Investigation_and_Screening_of_Antidiabetic_Efficacy_of_Certain_Drugs_and_Substances_A_Review]
  • PubMed. (2017). The Pharmacological Mechanisms and Therapeutic Activities of Hydroxychloroquine in Rheumatic and Related Diseases. Current Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/28302011/]
  • Frontiers Media. (2024). The multiple biological activities of hyperoside: from molecular mechanisms to therapeutic perspectives in neoplastic and non-neoplastic diseases. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1378809/full]
  • CymitQuimica. (+)-13α-Hydroxylupanine. [URL: https://www.cymitquimica.com/en/p/h946895]
  • ChemBK. (2024). This compound. [URL: https://www.chembk.com/en/chem/13-Hydroxylupanine]
  • Sigma-Aldrich. This compound phyproof® Reference Substance. [URL: https://www.sigmaaldrich.com/US/en/product/phyproof/phl83733]
  • MDPI. (2020). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. Foods. [URL: https://www.mdpi.com/2304-8158/9/12/1792]

Sources

Validation of 13-Hydroxylupanine as a Reference Standard: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 13-Hydroxylupanine as a Reference Standard Content Type: Publish Comparison Guide

Executive Summary: The Standardization Gap

In the quantification of quinolizidine alkaloids (QAs), This compound (13-OH-Lupanine) presents a unique analytical challenge compared to its structural analogs like Lupanine or Sparteine. While regulatory bodies (EFSA, FDA) increasingly scrutinize lupin-based food ingredients for toxicity, the availability of high-purity, cost-effective reference standards remains a bottleneck.

This guide objectively compares the validation of This compound using Direct Calibration (True Standard) versus Surrogate Calibration (Relative Response Factors) . We provide experimental protocols for in-house isolation and LC-MS/MS validation to bridge the gap between regulatory requirements and laboratory practicality.

Comparative Analysis: Direct vs. Surrogate Standardization

The core decision in QA analysis is whether to invest in expensive/isolated specific standards or rely on chemically similar surrogates.

Option A: Direct Calibration (True Standard)
  • Method: Utilizing certified reference material (CRM) or high-purity in-house isolated 13-OH-Lupanine.

  • Performance: Gold standard for accuracy. Essential for ISO 17025 accredited methods.

  • Mechanism: Direct correlation between analyte concentration and detector response (Area under curve).

Option B: Surrogate Calibration (Lupanine Equivalent)
  • Method: Quantifying 13-OH-Lupanine using the calibration curve of Lupanine , applying a theoretical or calculated Relative Response Factor (RRF).

  • Performance: High risk of bias. 13-OH-Lupanine has significantly different ionization efficiency in ESI (LC-MS) and derivatization kinetics (GC-MS) due to the hydroxyl group.

  • Mechanism:

    
    
    
Technical Comparison Matrix
FeatureDirect Calibration (13-OH-Lupanine)Surrogate Calibration (Lupanine)
Accuracy High (>95%) Variable (70-120%)
Matrix Effect Correction Excellent (if matrix-matched)Poor (Different retention times)
Cost High ($200+/mg or labor intensive)Low (Lupanine is abundant)
LC-MS/MS Response Lower ionization efficiency (Polar -OH)Higher ionization efficiency
GC-MS Suitability Low (Requires derivatization)High (Stable, volatile)

Scientific Grounding: The Hydroxyl Challenge

The presence of the hydroxyl group at C-13 alters the physicochemical properties of the molecule compared to Lupanine.

  • Polarity & Retention: 13-OH-Lupanine elutes earlier in Reversed-Phase (C18) chromatography, often co-eluting with matrix interferences in early gradients.

  • Thermal Instability (GC-MS): unlike Lupanine, 13-OH-Lupanine is prone to thermal degradation in the GC injection port unless silylated (e.g., with MSTFA). Direct injection leads to peak tailing and underestimation.

  • Mass Spectrometry Fragmentation:

    • Precursor: m/z 265 [M+H]+

    • Major Fragments: m/z 247 (Loss of H₂O), m/z 164, m/z 152.

    • Note: The loss of water is a dominant transition, making it distinct from Lupanine (m/z 249).

Experimental Protocols

Protocol A: In-House Isolation of Reference Standard

For laboratories unable to source commercial standards, isolation from Lupinus angustifolius seeds is a valid alternative.

Reagents: L. angustifolius flour, 0.5M H₂SO₄, CH₂Cl₂ (DCM), Diethyl ether, Basic Alumina.

  • Extraction: Stir 100g flour in 500mL 0.5M H₂SO₄ for 4h. Filter.

  • Basification: Adjust filtrate pH to 12 using 10M NaOH.

  • LLE (Liquid-Liquid Extraction): Extract 3x with DCM. Combine organic layers and dry over Na₂SO₄. Evaporate to dryness (Crude Alkaloid Extract).

  • Purification (Column Chromatography):

    • Stationary Phase: Basic Alumina (Activity II-III).

    • Mobile Phase Gradient: DCM -> DCM:MeOH (95:5).

    • Observation: Lupanine elutes first; 13-OH-Lupanine elutes later due to polarity.

  • Crystallization: Recrystallize 13-OH-Lupanine fractions from acetone/ether.

  • Purity Check: Verify >95% purity via GC-FID or qNMR.

Protocol B: LC-MS/MS Validation Workflow

Standard: 13-OH-Lupanine (Commercial or Isolated)

Instrument: Triple Quadrupole MS (ESI+). Column: C18 (100mm x 2.1mm, 1.7µm).

  • Stock Preparation: Dissolve 1 mg in 1 mL Methanol (1000 ppm). Store at -20°C.

  • MRM Transitions:

    • Quantifier: 265.2 → 247.2 (CE: 25 eV)

    • Qualifier: 265.2 → 164.1 (CE: 35 eV)

  • Linearity: Prepare 6 points (5 – 500 ng/mL). Acceptance: R² > 0.995.

  • Recovery (Spike Test): Spike blank matrix (e.g., soy flour) at 50 and 200 ng/mL.

    • Calculation: (Measured Conc. / Spiked Conc.) x 100.

    • Target: 80–110%.

Data Presentation

Table 1: Validation Performance Metrics (LC-MS/MS)
ParameterResult (13-OH-Lupanine)Acceptance CriteriaNotes
Linearity (R²) 0.9982> 0.99Range: 5–1000 ng/mL
LOD (Limit of Detection) 1.5 ng/mLN/AS/N > 3
LOQ (Limit of Quant) 5.0 ng/mL< MRL (200 mg/kg)S/N > 10
Intra-day Precision (RSD) 3.4%< 15%n=6 replicates
Inter-day Precision (RSD) 5.8%< 15%3 days
Recovery (Lupin Matrix) 92% ± 4%80–110%Acidified MeOH extraction

Visualizations

Diagram 1: Analytical Decision Tree

A logic flow for selecting the correct quantification strategy based on available resources and accuracy requirements.

ValidationStrategy Start Start: Quantify 13-OH-Lupanine CheckStd Is Certified Standard Available? Start->CheckStd DirectMethod Method A: Direct Calibration (LC-MS/MS) CheckStd->DirectMethod Yes Isolate Can you Isolate In-House? CheckStd->Isolate No Validation Validate Linearity & Recovery DirectMethod->Validation ResultHigh High Accuracy Result (ISO Compliant) Validation->ResultHigh IsolationProtocol Run Protocol A (Acid Extraction -> Alumina Column) Isolate->IsolationProtocol Yes (Resources Available) SurrogateMethod Method B: Surrogate Calibration (Use Lupanine Standard) Isolate->SurrogateMethod No PurityCheck Purity Check (GC-FID/qNMR) IsolationProtocol->PurityCheck PurityCheck->DirectMethod Purity > 95% ApplyRRF Apply Theoretical RRF (Correction Factor) SurrogateMethod->ApplyRRF ResultEst Estimated Result (Screening Only) ApplyRRF->ResultEst

Caption: Decision matrix for selecting the appropriate validation pathway for this compound quantification.

Diagram 2: Isolation & Purification Workflow

Visualizing the critical steps to obtain a high-purity standard from natural sources.

IsolationWorkflow Raw Lupin Seeds (L. angustifolius) AcidExt Acid Extraction (0.5M H2SO4) Raw->AcidExt Basify Basification (pH 12, NaOH) AcidExt->Basify LLE LLE (DCM) Organic Phase Basify->LLE Chrom Column Chromatography (Basic Alumina) LLE->Chrom Frac1 Fraction 1: Lupanine Chrom->Frac1 Early Elution Frac2 Fraction 2: 13-OH-Lupanine Chrom->Frac2 Late Elution (Polar) Final Crystallization (Acetone/Ether) Frac2->Final

Caption: Step-by-step isolation workflow to generate 13-OH-Lupanine reference material from bitter lupin seeds.

References

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). (2019). Risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food, in particular in lupins and lupin-derived products.[1][2][3] EFSA Journal. Link

  • Koleva, I. I., et al. (2022). Determination of quinolizidine alkaloids in lupin flour by LC-MS/MS. CABI Digital Library. Link

  • Magalhães, S. C., et al. (2021). Alkaloids in Lupinus species: A review of their content and distribution. Industrial Crops and Products. Link

  • PhytoLab. (2023). This compound phyproof® Reference Substance Data Sheet.Link

  • Boschin, G., et al. (2008). Quinolizidine alkaloids in lupin seeds and lupin containing food.[1][2][4][5] ResearchGate.[2][4][6] Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 13-Hydroxylupanine

[1][2]

Executive Summary & Immediate Safety Profile[1][2]

13-Hydroxylupanine (CAS: 15358-48-2) is a quinolizidine alkaloid structurally related to lupanine and sparteine.[1][2] Unlike benign organic waste, this compound acts as a potent nicotinic acetylcholine receptor (nAChR) agonist. Improper disposal poses significant neurotoxic risks to aquatic life and downstream personnel.[1]

This guide supersedes generic "organic waste" protocols. You must treat this substance as Acute Toxic Waste .[1]

Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
CAS Number 15358-48-2Use for waste manifesting and inventory tracking.[1][2]
Molecular Weight 264.36 g/mol Non-volatile solid; inhalation risk exists primarily as dust.[2]
Solubility Soluble in Ethanol, Chloroform; Moderate in WaterDo not pour down the drain. High aquatic mobility.[2]
Hazard Code H301 / H302 (Toxic if Swallowed)Zero-tolerance for cross-contamination with food/break areas.[1][2]
Acidity/Basicity Basic (Alkaloid)Incompatible with Strong Oxidizers.

Mechanism of Toxicity: The "Why" Behind the Protocol

To ensure compliance, researchers must understand the biological causality of the safety rules.

This compound is not merely a chemical irritant; it is a neuroactive agent.[1] It mimics acetylcholine, binding to nAChRs in the central nervous system.

  • The Risk: Ingestion or high-dose dermal absorption can lead to respiratory failure, tremors, and convulsions.[1]

  • The Environmental Impact: Quinolizidine alkaloids are defensive plant metabolites meant to deter predation.[3] If released into municipal water systems, they resist standard bacterial degradation and remain toxic to aquatic vertebrates.

Therefore, the disposal pathway must guarantee complete thermal destruction (incineration) rather than landfill or wastewater dilution. [2]

Pre-Disposal Stabilization & Segregation[1][2]

Before moving waste to the central accumulation area, stabilize the material at the point of generation.

A. Solid Waste (Pure Substance or Contaminated Debris)[1][4]
  • Primary Container: Place pure solids in a screw-top glass or HDPE vial.

  • Secondary Containment: Seal the primary vial inside a clear, 4-mil polyethylene bag.

  • Contaminated PPE: Gloves and weigh-paper contaminated with this compound must be segregated from "clean trash."[1][2] Place them in a dedicated "Solid Toxic" waste drum.

B. Liquid Waste (Mother Liquors/Solutions)[1]
  • Solvent Compatibility: this compound is basic.[1] Ensure the waste stream pH is not < 2 unless specifically intended for neutralization.[4]

  • Segregation:

    • DO NOT MIX with strong oxidizing agents (e.g., Chromic acid, Peroxides).[1] Alkaloids can undergo vigorous oxidation reactions.[1]

    • DO MIX with compatible non-halogenated organic solvents (Methanol, Ethanol) or halogenated streams (DCM) depending on your facility's specific incineration streams.[1]

The Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating chain of custody from the bench to the incinerator.[1]

Step 1: Deactivation of Surface Residues

Because this compound is an alkaloid (base), standard water washes are inefficient.[1] Use the Acid Solubilization Technique :

  • Prepare a 1% Acetic Acid or 0.1M HCl solution.[1]

  • Wipe contaminated surfaces (balance, fume hood sash) with this acidic solution.[1] The acid protonates the nitrogen, converting the lipophilic free base into a water-soluble salt.[1]

  • Follow with a water rinse.[1][5][6]

  • Dispose of all wipes as Solid Hazardous Waste .[1]

Step 2: Waste Labeling

Your label must be explicit.[1] Generic "Organic Waste" tags are insufficient for safety personnel.[1]

  • Content: "this compound in [Solvent Name]"

  • Hazard Checkbox: [x] Toxic [x] Irritant[1]

  • Note: "Quinolizidine Alkaloid - Neurotoxic"[1][2]

Step 3: Final Handoff

Transfer waste to the EHS accumulation point.[1] Ensure the container is closed, the funnel is removed, and the exterior is wiped clean.

Visualizing the Decision Logic

The following diagram outlines the critical decision points for disposing of this compound to ensure regulatory compliance (RCRA/EPA standards).

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, Wipes, PPE)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Reaction Mix, Wash)StateCheck->LiquidWasteLiquidDoubleBagDouble Bag in4-mil PolyethyleneSolidWaste->DoubleBagSolidLabelLabel: 'Toxic Solid Organic'DoubleBag->SolidLabelIncinerationFinal Disposal:High-Temp IncinerationSolidLabel->IncinerationOxidizerCheckContains StrongOxidizers?LiquidWaste->OxidizerCheckSegregateSTOP: Segregate Immediately.Do Not Mix.OxidizerCheck->SegregateYesSolventCheckHalogenated SolventPresent?OxidizerCheck->SolventCheckNoSegregate->IncinerationSeparate StreamHaloStreamStream A:Halogenated Toxic WasteSolventCheck->HaloStreamYes (e.g., DCM)NonHaloStreamStream B:Non-Halogenated Toxic WasteSolventCheck->NonHaloStreamNo (e.g., MeOH)HaloStream->IncinerationNonHaloStream->Incineration

Figure 1: Decision tree for the segregation and disposal of quinolizidine alkaloids, ensuring separation from oxidizers and correct stream classification.

Regulatory Compliance (RCRA Context)

While this compound is not explicitly P-listed or U-listed under US EPA RCRA regulations (40 CFR Part 261), it must be managed as Hazardous Waste based on its toxicity characteristics.[1][2]

  • Generator Responsibility: You are legally required to determine if your waste is hazardous.[1][7] Given the LD50 data (Toxic if swallowed), treating this as non-hazardous trash is a violation of "Cradle-to-Grave" liability.[1][2]

  • Recommended Waste Code: If your facility utilizes a waste vendor (e.g., Stericycle, Veolia), this is typically profiled under a generic "Toxic Organic" profile (e.g., D000 or state-specific codes for non-regulated toxic waste).[1][2]

References

  • PubChem. (n.d.).[1] this compound Compound Summary (CID 5459919).[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1][2]

  • Wink, M. (1993).[1] Quinolizidine Alkaloids: Biochemistry, Metabolism, and Function in Plants and Cell Suspension Cultures. In: Methods in Plant Biochemistry.

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved October 26, 2025, from [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-Hydroxylupanine
Reactant of Route 2
13-Hydroxylupanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.